molecular formula C12H12N2O2 B186778 Ethyl 1-phenyl-1H-pyrazole-3-carboxylate CAS No. 115315-95-2

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B186778
CAS No.: 115315-95-2
M. Wt: 216.24 g/mol
InChI Key: HNQSUSPWELMLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSUSPWELMLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423718
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115315-95-2
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115315-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 1-phenyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The primary focus is on the Knorr pyrazole synthesis, detailing the reaction mechanism, factors influencing regioselectivity, and a plausible experimental protocol. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in pharmaceutical research. This compound, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. Understanding its synthesis mechanism is paramount for the efficient and regioselective production of this important intermediate. The most common and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2]

Core Synthesis Mechanism: The Knorr Pyrazole Synthesis

The synthesis of this compound is predominantly achieved through the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of phenylhydrazine with a suitable 1,3-dicarbonyl compound. The regioselectivity of this reaction is a critical aspect, as the unsymmetrical nature of the reactants can lead to the formation of two possible regioisomers.

Reaction Pathway

The generally accepted mechanism for the Knorr pyrazole synthesis proceeds through the following key steps:

  • Initial Condensation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[3]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to the formation of a five-membered heterocyclic intermediate.

  • Dehydration: Subsequent dehydration of this cyclic intermediate results in the formation of the stable, aromatic pyrazole ring.[3]

dot```dot graph Knorr_Synthesis_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Reactants [label="Phenylhydrazine + 1,3-Dicarbonyl Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazone [label="Hydrazone Intermediate"]; Cyclic_Intermediate [label="Cyclic Intermediate"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Hydrazone [label="Condensation"]; Hydrazone -> Cyclic_Intermediate [label="Intramolecular Cyclization"]; Cyclic_Intermediate -> Product [label="Dehydration"]; }

Caption: Key factors influencing the regiochemical outcome of the Knorr pyrazole synthesis.

Experimental Protocol

While a single, universally optimized protocol for the synthesis of this compound is not available, the following procedure is a plausible and adaptable method based on established Knorr synthesis principles and related literature for similar compounds. [4][5]This protocol outlines a two-step process starting from a substituted acetophenone and diethyl oxalate.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. Cool the solution in an ice-salt bath.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add a mixture of a substituted acetophenone (e.g., acetophenone) and diethyl oxalate dropwise with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 12-24 hours) to ensure the completion of the Claisen condensation.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the intermediate (ethyl 2,4-dioxo-4-phenylbutanoate) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Phenylhydrazine: Add phenylhydrazine to the suspension.

  • Reaction: Heat the reaction mixture to reflux for a period of 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

dot

Experimental_Workflow Start Start: Acetophenone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (Sodium Ethoxide, Ethanol) Start->Step1 Intermediate Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate Step1->Intermediate Step2 Step 2: Cyclocondensation (Phenylhydrazine, Acetic Acid/Ethanol, Reflux) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: A plausible two-step experimental workflow for the synthesis of the target molecule.

Quantitative Data

The yield and reaction conditions for the synthesis of this compound can vary depending on the specific protocol and scale of the reaction. The following table summarizes representative data gathered from various literature sources for similar pyrazole syntheses.

StepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1Acetophenone, Diethyl OxalateSodium Ethoxide/Ethanol0 to RT12-2470-85[4]
2Ethyl 2,4-dioxo-4-phenylbutanoate, PhenylhydrazineGlacial Acetic AcidReflux2-460-80[4]
-Alternative single-step syntheses may exist with varying conditions and yields.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a triplet and a quartet), aromatic protons of the phenyl ring, and the pyrazole ring protons.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, and the ethyl group carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (around 1720-1740 cm-1) and characteristic bands for the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C12H12N2O3, MW: 232.24 g/mol ). [6]

Conclusion

The Knorr pyrazole synthesis remains a cornerstone for the preparation of this compound. By carefully controlling the reaction conditions and understanding the factors that govern regioselectivity, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. This technical guide provides a foundational understanding of the synthesis mechanism and a practical framework for its experimental execution. Further optimization of the presented protocol may be necessary depending on the specific research and development needs.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate and its closely related isomer, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Due to the limited availability of specific experimental data for this compound (CAS No. 115315-95-2), this guide leverages data from its well-characterized isomer, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, to provide a thorough understanding of this chemical scaffold.

Core Physicochemical Properties

The physicochemical properties of pyrazole derivatives are crucial for their application in drug discovery and materials science. The following tables summarize the available quantitative data for this compound and its isomer.

Table 1: General Properties of this compound Isomers

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₃[1]
Molecular Weight 232.24 g/mol [1]

Table 2: Physicochemical Data for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Isomer)

PropertyValueSource
Melting Point 130-132 °C[2]
Physical Form White crystalline solid[2]
Molecular Weight 216.24 g/mol (Note: Source indicates a different molecular weight which may be a typo, the calculated weight is 232.24 g/mol )[2]

Note: The data presented in Table 2 is for the isomer Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS No. 5932-30-9) due to the lack of available experimental data for this compound.

Experimental Protocols

The synthesis of pyrazole carboxylates typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The following protocols are generalized from methodologies reported for the synthesis of similar pyrazole compounds.[2][3][4]

General Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

A common synthetic route involves the reaction of an acetophenone derivative with diethyl oxalate to form an intermediate, which is then cyclized with hydrazine hydrate.[2]

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

  • Formation of the dioxo-ester intermediate: A solution of sodium ethoxide in ethanol is prepared and cooled. To this, a mixture of the substituted acetophenone and diethyl oxalate is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: The resulting intermediate is suspended in glacial acetic acid. Hydrazine hydrate is then added, and the mixture is refluxed.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization Methods

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Key peaks would include N-H stretching, C=O stretching of the ester, and aromatic C-H stretching.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compound, confirming the arrangement of protons and carbon atoms.[2]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[2]

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.[2]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, various derivatives of the pyrazole scaffold have shown significant biological activities, particularly as anti-inflammatory and antimicrobial agents.[2][4][5]

The anti-inflammatory effects of some pyrazole derivatives suggest a potential interaction with inflammatory signaling pathways. A hypothetical pathway that could be targeted by such compounds is the cyclooxygenase (COX) pathway, a key player in inflammation.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of ethyl phenyl-pyrazole-carboxylate derivatives.

G cluster_synthesis Synthesis cluster_purification_char Purification & Characterization start Starting Materials (Acetophenone, Diethyl Oxalate) intermediate Formation of Ethyl 2,4-dioxo-4-phenylbutanoate start->intermediate Sodium Ethoxide cyclization Cyclization with Hydrazine Hydrate intermediate->cyclization Glacial Acetic Acid crude_product Crude Ethyl 5-phenyl-1H- pyrazole-3-carboxylate cyclization->crude_product purification Recrystallization crude_product->purification characterization Spectroscopic Analysis (IR, NMR, MS) & Elemental Analysis purification->characterization final_product Pure Product characterization->final_product

Generalized synthesis and characterization workflow.
Hypothetical Anti-inflammatory Signaling Pathway

This diagram depicts a simplified representation of the COX inflammatory pathway, which could be a potential target for pyrazole-based anti-inflammatory agents.

G cluster_pathway Hypothetical Anti-inflammatory Action stimulus Inflammatory Stimuli phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid activates cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation pyrazole_compound Pyrazole Compound (e.g., Ethyl 1-phenyl-1H- pyrazole-3-carboxylate derivative) pyrazole_compound->cox_enzymes inhibits

Hypothetical inhibition of the COX pathway.

References

Spectroscopic and Synthetic Insights into Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: An Experimental Protocol

A plausible and commonly employed synthetic route to obtain this compound involves a condensation reaction between a β-ketoester and phenylhydrazine. A general procedure, adapted from the synthesis of similar pyrazole derivatives, is outlined below.[1][2]

Reaction Scheme:

Materials:

  • Diethyl 2-(ethoxymethylene)malonate

  • Phenylhydrazine

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • Dissolve an equimolar amount of diethyl 2-(ethoxymethylene)malonate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add an equimolar amount of phenylhydrazine dropwise with stirring.

  • After the addition is complete, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Reactant_A Diethyl 2-(ethoxymethylene)malonate Mixing Mixing in Ethanol Reactant_A->Mixing Reactant_B Phenylhydrazine Reactant_B->Mixing Reflux Reflux (2-4h) Mixing->Reflux TLC TLC Monitoring Reflux->TLC Evaporation Solvent Evaporation TLC->Evaporation Purification Recrystallization / Chromatography Evaporation->Purification Product Ethyl 1-phenyl-1H- pyrazole-3-carboxylate Purification->Product

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest literature search, a specific and verified ¹H and ¹³C NMR dataset for this compound could not be located. However, based on the analysis of structurally similar compounds, a predicted spectral profile can be outlined. The following tables summarize representative data for closely related pyrazole derivatives to provide a comparative reference.

Table 1: Representative ¹H NMR Data of Related Pyrazole Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateDMSO-d₆1.32 (t, 3H, CH₃), 4.33 (q, 2H, CH₂), 7.40-7.80 (m, 5H, Ar-H), 7.50 (s, 1H, pyrazole-H), 13.8 (br s, 1H, NH)
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateDMSO-d₆3.80 (s, 3H, OCH₃), 5.98 (s, 1H, pyrazole-H), 7.34–7.74 (m, 5H, Ar-H), 12.16 (s, 1H, OH)[3]
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃2.25 (s, 6H, 2xCH₃), 5.90 (s, 1H, pyrazole-H), 7.19-7.46 (m, 5H, Ar-H)[4]

Table 2: Representative ¹³C NMR Data of Related Pyrazole Derivatives

CompoundSolventChemical Shift (δ, ppm)
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃11.8, 12.9 (CH₃), 106.4 (C4-pyrazole), 124.0, 126.4, 128.3 (Ar-CH), 138.4, 139.4, 148.1 (Ar-C, pyrazole-C)[4]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazoleCDCl₃14.5, 14.6 (CH₃), 67.5 (OCH₂), 86.1 (C4-pyrazole), 121.6, 125.5, 128.6 (Ar-CH), 138.8, 148.3, 154.6 (Ar-C, pyrazole-C)[4]

Logical Relationship for NMR Signal Assignment:

The following diagram illustrates the logical workflow for assigning the NMR signals of a synthesized pyrazole derivative.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification H1_NMR Acquire 1H NMR Purification->H1_NMR C13_NMR Acquire 13C NMR Purification->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Purification->TwoD_NMR Integration Analyze Integration & Multiplicity (1H) H1_NMR->Integration ChemShift Analyze Chemical Shifts (1H & 13C) H1_NMR->ChemShift C13_NMR->ChemShift Correlation Analyze Cross-Peaks (2D) TwoD_NMR->Correlation Assignment Assign Signals to Protons & Carbons Integration->Assignment ChemShift->Assignment Correlation->Assignment

Caption: Workflow for NMR spectral assignment of pyrazole derivatives.

Conclusion and Future Directions

While a definitive experimental NMR dataset for this compound remains elusive in the readily accessible scientific literature, this guide provides a robust framework for its synthesis and a predictive model for its spectroscopic characterization. The provided synthetic protocol is based on well-established methodologies for pyrazole synthesis. The analysis of NMR data from closely related analogs offers valuable insights into the expected chemical shifts and signal patterns.

For researchers and professionals in drug development, the synthesis of this specific compound followed by a thorough NMR analysis, including 2D techniques like COSY, HSQC, and HMBC, is recommended to unequivocally confirm its structure and provide a complete spectral assignment. This foundational data is crucial for any further investigation into its biological activity or material properties.

References

Mass spectrometry analysis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the importance of accurate structural elucidation and purity assessment in drug development and chemical research, mass spectrometry stands as a primary analytical technique. This document outlines a standard experimental workflow, details a proposed fragmentation pathway based on established principles of pyrazole chemistry, and presents the expected data in a clear, tabular format.

Experimental Workflow for Analysis

The analysis of a novel or synthesized compound like this compound follows a structured workflow. This process ensures that the sample is appropriately prepared, the data is accurately acquired, and the results are correctly interpreted. The following diagram illustrates a typical experimental workflow for the analysis of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Standard Solution (1 mg/mL in Methanol) B Serial Dilution (e.g., to 1 µg/mL) A->B C Sample Filtration (0.22 µm Syringe Filter) B->C D HPLC Separation (C18 Column) C->D E Electrospray Ionization (ESI) (Positive Mode) D->E F Full Scan MS Analysis (e.g., m/z 50-500) E->F G Tandem MS (MS/MS) (Collision-Induced Dissociation) F->G H Peak Integration & Molecular Ion Identification G->H I Fragmentation Analysis (Comparison to Predicted Pathway) H->I J Structural Confirmation & Purity Assessment I->J

Figure 1: Experimental workflow for LC-MS analysis.

Detailed Experimental Protocol: LC-MS

This section provides a representative protocol for the analysis of this compound. Parameters may need to be optimized for specific instrumentation.

2.1 Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.

  • Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of water and acetonitrile (with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection.

2.2 Liquid Chromatography Parameters

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B in 0.5 min, and re-equilibrate for 2.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

2.3 Mass Spectrometry Parameters

  • Instrument: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage (Vcap): 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 50–500.

  • Acquisition Rate: 2 spectra/s.

  • MS/MS Analysis: For fragmentation studies, perform targeted MS/MS on the protonated molecular ion ([M+H]⁺). Use Collision-Induced Dissociation (CID) with collision energies ranging from 10 to 40 eV.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₂H₁₂N₂O₂. Its monoisotopic mass is 216.0899 g/mol . In positive-ion ESI, the compound will primarily be observed as the protonated molecule, [M+H]⁺, at m/z 217.0972. The following table summarizes the major ions expected to be observed in the tandem mass spectrum (MS/MS) following collision-induced dissociation.

Predicted m/z Ion Formula Proposed Fragment Structure / Neutral Loss
217.0972[C₁₂H₁₃N₂O₂]⁺Protonated Molecular Ion [M+H]⁺
189.0658[C₁₀H₉N₂O₂]⁺Loss of ethylene (-C₂H₄) from the ethyl group
171.0920[C₁₂H₁₁N₂O]⁺Loss of ethanol (-C₂H₅OH)
144.0655[C₉H₈N₂]⁺Loss of the carboxyl group (-CO₂) from m/z 189
116.0498[C₈H₆N]⁺Loss of nitrogen (-N₂) from m/z 144
104.0500[C₇H₆N]⁺Loss of HCN from the pyrazole ring
77.0391[C₆H₅]⁺Phenyl cation

Proposed Fragmentation Pathway

Understanding the fragmentation pathway is crucial for structural confirmation. The pyrazole core, the phenyl substituent, and the ethyl carboxylate group each provide characteristic fragmentation patterns. General fragmentation trends for pyrazoles include the loss of HCN and N₂ from the heterocyclic ring.[1] The ethyl ester group commonly undergoes loss of ethylene (C₂H₄) or ethanol (C₂H₅OH).

The diagram below illustrates the proposed primary fragmentation pathway for the protonated molecule under CID.

G M [M+H]⁺ m/z 217.0972 C₁₂H₁₃N₂O₂⁺ F1 m/z 189.0658 C₁₀H₉N₂O₂⁺ M->F1 - C₂H₄ F2 m/z 171.0920 C₁₂H₁₁N₂O⁺ M->F2 - C₂H₅OH F3 m/z 144.0655 C₉H₈N₂⁺ F1->F3 - CO₂ F4 m/z 116.0498 C₈H₆N⁺ F3->F4 - N₂ F5 m/z 77.0391 C₆H₅⁺ F3->F5 - C₃H₃N₂ F4->F5 - HCN

Figure 2: Proposed MS/MS fragmentation pathway.

The fragmentation is initiated from the protonated molecular ion (m/z 217.0972 ). A primary loss involves the neutral elimination of ethylene from the ethyl ester, yielding the ion at m/z 189.0658 . Alternatively, the loss of a neutral ethanol molecule can lead to the ion at m/z 171.0920 . Subsequent fragmentation of the m/z 189 ion via decarboxylation results in the ion at m/z 144.0655 . This fragment can then undergo cleavage of the pyrazole ring, losing a molecule of nitrogen (N₂) to form the ion at m/z 116.0498 , or it can fragment to produce the stable phenyl cation at m/z 77.0391 .

By comparing the experimentally obtained tandem mass spectrum with this predicted pathway and the data in the table, researchers can confidently confirm the identity and structure of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The information presented herein is compiled from experimental data on closely related pyrazole derivatives and theoretical spectroscopic studies, offering a robust framework for the interpretation of its vibrational modes.

Molecular Structure and Vibrational Modes

This compound possesses a complex molecular structure, incorporating a phenyl ring, a pyrazole ring, and an ethyl ester group. The vibrational spectrum of this molecule is characterized by the absorption of infrared radiation at specific frequencies corresponding to the stretching and bending vibrations of its constituent chemical bonds and functional groups.

The logical relationship of the key functional groups and their expected influence on the IR spectrum is depicted in the diagram below.

Figure 1: Key Functional Groups of this compound cluster_molecule This compound cluster_vibrations Characteristic Vibrational Modes Pyrazole Pyrazole Ring Phenyl Phenyl Ring Pyrazole->Phenyl N1-substitution Ester Ethyl Ester Group (-COOCH2CH3) Pyrazole->Ester C3-substitution CC_str C=C & C=N Stretching (Rings) Pyrazole->CC_str CN_str C-N & N-N Stretching (Pyrazole Ring) Pyrazole->CN_str CH_str C-H Stretching (Aromatic & Aliphatic) Phenyl->CH_str Phenyl->CC_str Ester->CH_str CO_str C=O Stretching (Ester) Ester->CO_str COC_str C-O-C Stretching (Ester) Ester->COC_str CH_bend C-H Bending

Figure 1: Key Functional Groups of this compound

Expected Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The frequency ranges and assignments are based on data from analogous pyrazole derivatives and general principles of IR spectroscopy.[1][2][3]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3000Medium - WeakC-H StretchingAromatic (Phenyl and Pyrazole rings)
2980 - 2850Medium - WeakC-H StretchingAliphatic (Ethyl group)
~1720StrongC=O StretchingEster (Carboxylate)
1620 - 1450Medium - StrongC=C and C=N StretchingAromatic and Pyrazole rings
~1500 and ~1450MediumC=C StretchingPhenyl ring
1300 - 1100MediumC-N and N-N StretchingPyrazole ring
1250 - 1000StrongC-O StretchingEster
900 - 675StrongC-H Bending (out-of-plane)Aromatic rings

Experimental Protocol for Infrared Spectroscopy

While a specific experimental protocol for this compound is not detailed in the provided search results, a general and widely accepted methodology for obtaining the IR spectrum of a solid organic compound is as follows. This protocol is based on standard laboratory practices.[1][4]

Figure 2: Experimental Workflow for FT-IR Spectroscopy start Start: Pure Sample of this compound prep Sample Preparation (KBr Pellet Method) start->prep mix Grind sample with KBr prep->mix press Press into a transparent pellet mix->press analysis FT-IR Spectrometer Analysis press->analysis background Record background spectrum (empty sample holder) analysis->background sample_spec Record sample spectrum background->sample_spec processing Data Processing sample_spec->processing correction Baseline correction and background subtraction processing->correction peak_picking Peak identification and assignment correction->peak_picking end End: Interpreted IR Spectrum peak_picking->end

Figure 2: Experimental Workflow for FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the standard instrument for this analysis.

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The homogenous mixture is then transferred to a pellet-forming die.

  • A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent KBr pellet containing the dispersed sample.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • A background spectrum of the empty sample chamber is recorded to account for atmospheric and instrumental interferences.

  • The infrared spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Multiple scans are usually averaged to improve the signal-to-noise ratio.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • The resulting spectrum is analyzed to identify the positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands.

  • These bands are then assigned to specific vibrational modes of the molecule's functional groups.

Interpretation of Key Spectral Features

  • C-H Stretching Region (3100-2850 cm⁻¹): The region above 3000 cm⁻¹ will feature weak to medium bands corresponding to the C-H stretching vibrations of the phenyl and pyrazole rings. Below 3000 cm⁻¹, absorptions from the aliphatic C-H bonds of the ethyl group will be present.

  • Carbonyl Stretching Region (~1720 cm⁻¹): A strong, sharp absorption band around 1720 cm⁻¹ is expected, which is characteristic of the C=O stretching vibration of the ester functional group. The exact position can be influenced by conjugation with the pyrazole ring.

  • Fingerprint Region (1620-675 cm⁻¹): This region will contain a complex series of bands that are unique to the molecule.

    • C=C and C=N Stretching (1620-1450 cm⁻¹): Medium to strong absorptions in this range arise from the stretching vibrations within the phenyl and pyrazole rings.

    • C-O Stretching (1250-1000 cm⁻¹): A strong band corresponding to the C-O stretching of the ester group is anticipated in this part of the spectrum.

    • C-H Bending (900-675 cm⁻¹): Strong out-of-plane C-H bending vibrations of the aromatic protons will be observed, and their pattern can sometimes provide information about the substitution pattern of the phenyl ring.

This guide provides a foundational understanding of the infrared spectroscopic characteristics of this compound, based on established principles and data from related structures. For definitive analysis, it is recommended to acquire an experimental spectrum of a purified sample of the target compound.

References

An In-depth Technical Guide on the Crystal Structure of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of various ethyl 1-phenyl-1H-pyrazole-3-carboxylate derivatives. The document summarizes key crystallographic data, details experimental protocols for their synthesis and crystal growth, and visualizes their structures and experimental workflows. This information is crucial for understanding the structure-activity relationships of this important class of compounds, which exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyrazole scaffold is a core component of several commercially available drugs. The this compound core, in particular, serves as a versatile template for the development of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of new, more effective pharmaceuticals.

Crystal Structure Data of this compound Derivatives

The following tables summarize the crystallographic data for several derivatives of this compound. This data provides valuable insights into how different substituents on the pyrazole core influence the crystal packing and molecular conformation.

Table 1: Crystallographic Data for this compound Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylateC₂₅H₂₂N₂O₄STriclinicP-17.2440(3)11.0798(5)14.8247(5)68.818(4)87.773(3)81.241(4)2[1]
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylateC₁₉H₁₇ClN₂O₂TriclinicP-18.1815(10)10.4039(12)11.0969(13)109.981(2)90.107(2)104.046(2)2
Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylateC₁₉H₁₈N₂O₂OrthorhombicPbca10.7352(2)14.9914(2)20.4561(3)9090908
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)90105.838(3)904[2]

Table 2: Data Collection and Refinement Parameters

Compound NameDiffractometerRadiationTemperature (K)Reflections collectedIndependent reflectionsR_intFinal R indices [I>2σ(I)]
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylateAgilent SuperNova DualCu Kα10073784304-R1 = 0.045, wR2 = 0.124
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylateBruker SMART CCDMo Kα298449530080.023R1 = 0.042, wR2 = 0.106
Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylateBruker SMART APEXII CCDMo Kα293(2)---R1 = 0.044, wR2 = 0.120
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateBruker AXS SMART APEX CCDMo Kα130(2)771324020.034R1 = 0.038, wR2 = 0.096

Experimental Protocols

This section outlines the general methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on protocols described in the literature.

General Synthesis of this compound Derivatives

A common synthetic route involves the reaction of a β-ketoester with a substituted hydrazine. The specific substituents on both reactants determine the final structure of the pyrazole derivative.

Example Protocol:

  • Reaction Setup: A mixture of a substituted β-ketoester (1 equivalent) and a substituted phenylhydrazine (1 to 1.2 equivalents) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

General Crystallization Method:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.

  • Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Typical X-ray Diffraction Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The data is collected at a specific temperature, often a low temperature like 100 K to reduce thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the core chemical structure, a general experimental workflow, and a potential signaling pathway targeted by these compounds.

Ethyl_1_phenyl_1H_pyrazole_3_carboxylate_Core_Structure cluster_pyrazole Pyrazole Ring cluster_substituents Substituents N1 N N2 N N1->N2 Phenyl Phenyl (R1) N1->Phenyl at position 1 C5 C N2->C5 C3 C C3->N1 EthylCarboxylate Ethyl Carboxylate (R3) C3->EthylCarboxylate at position 3 C4 C C4->C3 R4 R4 C4->R4 at position 4 C5->C4 R5 R5 C5->R5 at position 5 Experimental_Workflow Synthesis Synthesis of Pyrazole Derivative Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Xray_Data_Collection X-ray Diffraction Data Collection Crystallization->Xray_Data_Collection Structure_Solution Structure Solution and Refinement Xray_Data_Collection->Structure_Solution Data_Analysis Structural Analysis and Interpretation Structure_Solution->Data_Analysis Antimicrobial_Signaling_Pathway Pyrazole Pyrazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase Pyrazole->DNA_Gyrase Inhibition Cell_Wall Bacterial Cell Wall Synthesis Pyrazole->Cell_Wall Disruption DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to Cell_Wall->Bacterial_Cell_Death Disruption leads to

References

Tautomerism in 1-Phenyl-Pyrazole-3-Carboxylate Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. A key feature of many pyrazole derivatives is their ability to exist in different tautomeric forms, which can significantly influence their physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of tautomerism in 1-phenyl-pyrazole-3-carboxylate and related systems, focusing on the structural elucidation of tautomers in both solid and solution states. This document summarizes key quantitative data, details experimental protocols for the characterization of these tautomers, and provides visualizations of the underlying chemical processes.

The tautomerism in 1-substituted pyrazol-3-ol systems primarily involves an equilibrium between the OH-form (1H-pyrazol-3-ol) and the NH-form (1,2-dihydro-3H-pyrazol-3-one). The position of this equilibrium is highly dependent on the nature of substituents on the pyrazole ring, the solvent, and the physical state (solid or solution).

Tautomeric Forms and Equilibrium

The principal tautomeric equilibrium in 1-phenyl-pyrazole-3-carboxylate and its analogs is depicted below. The equilibrium can be influenced by various factors, with the OH-form often being more stable, particularly in the solid state.

Caption: Prototropic tautomerism in 1-phenyl-pyrazol-3-one systems.

Data Presentation: Spectroscopic and Structural Data

The characterization of tautomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and X-ray crystallography for solid-state analysis.

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of the pyrazole ring protons and carbons are particularly sensitive to the tautomeric form. Below is a summary of reported ¹H and ¹³C NMR data for 1-phenyl-1H-pyrazol-3-ol and its derivatives in different deuterated solvents. The data consistently supports the predominance of the OH-tautomer in solution.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol Derivatives

CompoundSolventOHPyrazole H-5Pyrazole H-4Phenyl-HOther
1-Phenyl-1H-pyrazol-3-olCDCl₃12.16 (br s)7.67 (d, J=2.6 Hz)5.92 (d, J=2.6 Hz)7.52 (m), 7.45 (m), 7.25 (m)-
4-Chloro-1-phenyl-1H-pyrazol-3-olCDCl₃11.30 (br s)7.72 (s)-7.47 (m), 7.30 (m)-
4-Chloro-1-phenyl-1H-pyrazol-3-olDMSO-d₆11.02 (s)8.52 (s)-7.66 (m), 7.43 (m), 7.20 (m)-
4-Iodo-1-phenyl-1H-pyrazol-3-olCDCl₃11.40 (br s)7.72 (s)-7.48 (m), 7.31 (m)-
4-Iodo-1-phenyl-1H-pyrazol-3-olDMSO-d₆10.89 (s)8.40 (s)-7.67 (m), 7.41 (m), 7.18 (m)-
1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-oneCDCl₃9.40 (s)8.13 (s)-7.67 (m), 7.46 (m), 7.33 (m)2.48 (s, 3H)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol Derivatives

CompoundSolventPyrazole C-3Pyrazole C-5Pyrazole C-4Phenyl C-1Phenyl C-2,6Phenyl C-3,5Phenyl C-4Other
1-Phenyl-1H-pyrazol-3-olCDCl₃164.0129.194.2139.4118.6129.6125.9-
4-Chloro-1-phenyl-1H-pyrazol-3-olCDCl₃159.2126.898.2139.0118.7129.8126.6-
4-Chloro-1-phenyl-1H-pyrazol-3-olDMSO-d₆158.1126.497.2139.3116.7129.4125.2-
4-Iodo-1-phenyl-1H-pyrazol-3-olCDCl₃163.6133.346.6139.1118.8129.8126.7-
1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-oneCDCl₃164.0128.1108.4139.0119.1129.6127.4195.7 (C=O), 27.0 (CH₃)
X-ray Crystallography Data

Single-crystal X-ray diffraction studies have been instrumental in unambiguously determining the solid-state structure of these compounds. For 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, X-ray analysis reveals that it exists as the 1-phenyl-1H-pyrazol-3-ol tautomer.[1] In the crystalline state, these molecules often form dimers through intermolecular hydrogen bonding between the hydroxyl group of one molecule and the pyrazole nitrogen (N-2) of another.

Experimental Protocols

A generalized workflow for the investigation of tautomerism in these systems is presented below.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Characterization cluster_interpretation Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of 1-phenyl-pyrazole-3-carboxylate derivative purification Purification by recrystallization or chromatography synthesis->purification nmr_analysis Solution-state NMR Analysis (¹H, ¹³C, ¹⁵N) purification->nmr_analysis Dissolution in deuterated solvent xray_analysis Solid-state Analysis (Single Crystal X-ray Diffraction) purification->xray_analysis Crystal growth nmr_interpretation Tautomer identification and quantification in solution nmr_analysis->nmr_interpretation xray_interpretation Unambiguous tautomer identification in solid state xray_analysis->xray_interpretation conclusion Determination of predominant tautomeric forms and influencing factors nmr_interpretation->conclusion xray_interpretation->conclusion

Caption: General experimental workflow for tautomerism studies.

Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A one-pot, two-component reaction can be employed for the synthesis of the title compound.

Procedure:

  • An equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) is prepared.

  • The reaction is carried out at reflux temperature for 2 hours in a suitable solvent, such as a mixture of toluene and dichloromethane.

  • The completion of the reaction is monitored by thin-layer chromatography.

  • The product can be purified by recrystallization from a solvent like ethanol.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: 12-15 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used.

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration and solubility.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

¹⁵N NMR Spectroscopy:

  • Pulse Program: Inverse-gated ¹H-decoupled single-pulse experiment or 2D correlation experiments like ¹H-¹⁵N HMBC for enhanced sensitivity.

  • Acquisition Parameters:

    • Spectral Width: 300-400 ppm

    • Relaxation Delay (d1): 5-10 seconds to account for the long relaxation times of ¹⁵N nuclei.

    • Number of Scans: Can be substantial for direct detection at natural abundance.

  • Referencing: External referencing to liquid ammonia or nitromethane is common.

Single Crystal X-ray Diffraction

Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation at an elevated temperature.

  • Allow the solution to cool slowly to room temperature, or employ slow evaporation of the solvent in a loosely covered vial.

  • Vapor diffusion, where a precipitant is slowly introduced into the solution via the vapor phase, can also be an effective method.

  • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects) for analysis.

Data Collection:

  • Mount the selected crystal on a goniometer head.

  • The crystal is typically cooled to a low temperature (e.g., 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. A complete dataset requires rotating the crystal through at least 180°.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction intensities.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Conclusion

The tautomerism of 1-phenyl-pyrazole-3-carboxylate systems is a fascinating area of study with significant implications for their application in various fields, particularly in drug design. A thorough understanding of the predominant tautomeric forms in different environments is crucial for predicting their properties and interactions. The combined application of high-resolution NMR spectroscopy and single-crystal X-ray diffraction provides a powerful approach for the comprehensive characterization of these tautomeric systems. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the tautomerism of novel pyrazole derivatives.

References

An In-depth Technical Guide to the Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details the common starting materials, outlines experimental methodologies, and presents quantitative data to facilitate informed decisions in a research and development setting.

Introduction

This compound is a valued building block in the synthesis of a wide range of biologically active molecules. The pyrazole nucleus is a common feature in pharmaceuticals, attributed to its ability to engage in various biological interactions. The strategic placement of the phenyl and ethyl carboxylate groups on the pyrazole ring offers versatile points for further chemical modification, making its efficient synthesis a topic of significant interest. This guide will explore the two most prevalent and effective methods for its preparation.

Core Synthetic Strategies

The synthesis of the pyrazole ring system is most classically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, the key starting materials are phenylhydrazine and a four-carbon backbone that provides the remaining atoms for the heterocyclic ring and the ethyl carboxylate functionality. Two primary strategies have emerged as the most effective for this purpose:

  • Cyclocondensation of a β-Dicarbonyl Compound with Phenylhydrazine: This is a robust and widely employed method for pyrazole synthesis. The challenge lies in the selection of the appropriate β-dicarbonyl compound to yield the desired substitution pattern.

  • Cycloaddition of Phenylhydrazine to an Acetylenic Ester: This approach offers a direct route to the pyrazole core by reacting phenylhydrazine with an alkyne bearing an ester group.

Synthetic Route 1: Cyclocondensation of Ethyl 2,4-dioxobutanoate with Phenylhydrazine

This method involves a two-step process: the initial formation of a β-dicarbonyl intermediate, ethyl 2,4-dioxobutanoate, followed by its cyclization with phenylhydrazine.

Step 1: Synthesis of Ethyl 2,4-dioxobutanoate

A common method for the synthesis of 2,4-dioxoesters involves the Claisen condensation of an ester and a ketone.[1][2] In this case, the reaction would be between diethyl oxalate and acetaldehyde. However, due to the high reactivity of acetaldehyde, a more controlled approach using an acetaldehyde equivalent is often preferred.

Step 2: Cyclocondensation with Phenylhydrazine

The resulting ethyl 2,4-dioxobutanoate is then reacted with phenylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to afford the final pyrazole product.[1]

Experimental Protocol

A general procedure for a similar synthesis of 5-substituted ethyl pyrazole-3-carboxylates is as follows, which can be adapted for the synthesis of the title compound.[1][2]

Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)

  • To a cold solution (-5°C) of freshly prepared sodium ethoxide (from 0.46 g of sodium metal in 7 ml of absolute ethanol), a mixture of a substituted acetophenone (0.02 mol) and diethyl oxalate (2.7 ml, 0.02 mol) is added dropwise with constant stirring.[1]

  • The reaction mixture is stirred at room temperature for 10-12 hours.[1]

  • The mixture is then poured into a beaker containing crushed ice and acidified with an appropriate acid.[1]

  • The separated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to give the intermediate dioxo-ester.[1]

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

  • A solution of hydrazine hydrate (99%, 15 mmol) is added to a suspension of the intermediate dioxo-ester (15 mmol) in glacial acetic acid (70%, 10 ml).[1]

  • The reaction mixture is refluxed for 4-5 hours at 80-90°C.[1]

  • After cooling, the reaction mixture is poured into ice-cold water.[1]

  • The precipitated solid is filtered, washed with ethanol, dried, and recrystallized to yield the final product.[1]

To synthesize the title compound, one would need to adapt this protocol by starting with acetaldehyde or a suitable equivalent in the first step and using phenylhydrazine in the second step.

Quantitative Data for Cyclocondensation Route
Starting Material (Ketone)Intermediate Yield (%)Final Product (with Hydrazine Hydrate)Yield (%)Reference
Acetophenone72Ethyl 5-phenyl-1H-pyrazole-3-carboxylate66[1]
4-Methoxyacetophenone78Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate72[1]
4-Nitroacetophenone65Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate62[1]

Note: The yields are for the synthesis of 5-substituted pyrazoles with hydrazine hydrate. The reaction with phenylhydrazine is expected to proceed with similar efficiency.

Logical Workflow for Cyclocondensation Route

G cluster_0 Step 1: Formation of β-Dicarbonyl cluster_1 Step 2: Pyrazole Formation A Diethyl Oxalate D Ethyl 2,4-dioxobutanoate A->D B Acetaldehyde (or equivalent) B->D C Sodium Ethoxide (Base) C->D Claisen Condensation F This compound D->F E Phenylhydrazine E->F Cyclocondensation G A Phenylhydrazine C Michael Addition Intermediate A->C Nucleophilic Attack B Diethyl Acetylenedicarboxylate (DEAD) or Ethyl Propiolate B->C D This compound C->D Intramolecular Cyclization & Aromatization

References

A Technical Guide to the Regioselective Synthesis of 1,3-Disubstituted Pyrazoles: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] The precise control of substituent placement on the pyrazole ring is paramount for modulating pharmacological activity. This technical guide provides an in-depth exploration of the regioselective synthesis of 1,3-disubstituted pyrazoles, a class of isomers with significant therapeutic potential. We will delve into the key synthetic strategies, factors governing regioselectivity, detailed experimental protocols, and the application of these compounds in drug development.

Core Concepts in Regioselective Pyrazole Synthesis

The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine, famously known as the Knorr pyrazole synthesis.[5][6][7][8] When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can theoretically yield two regioisomers: the 1,3- and the 1,5-disubstituted pyrazole. The selective formation of the desired 1,3-isomer is a critical challenge that can be addressed by understanding and manipulating several key factors.

Factors Influencing Regioselectivity:

The regiochemical outcome of the Knorr synthesis is primarily dictated by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[1][5]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[5]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[5] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the nature of its substituent.

  • Reaction pH: The acidity or basicity of the reaction medium can influence the rate of competing reaction pathways and, consequently, the regioselectivity.[5]

  • Solvent Effects: The choice of solvent can have a profound impact on the isomer ratio.[5] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of certain N-methylpyrazoles.[9]

Key Synthetic Methodologies

While the Knorr synthesis remains a workhorse, several other methods have been developed to achieve regioselective synthesis of 1,3-disubstituted pyrazoles.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

This classical approach is widely used due to the ready availability of the starting materials.[6][7] The general reaction involves the condensation of a substituted hydrazine with a β-diketone, leading to a mixture of two regioisomers.[6] However, by carefully selecting substrates and reaction conditions, high regioselectivity can be achieved.

General Reaction Scheme:

G R1_CO_CH2_CO_R3 R1-C(=O)-CH2-C(=O)-R3 (1,3-Dicarbonyl) pyrazole_1_3 1,3-Disubstituted Pyrazole R1_CO_CH2_CO_R3->pyrazole_1_3 Cyclocondensation pyrazole_1_5 1,5-Disubstituted Pyrazole R1_CO_CH2_CO_R3->pyrazole_1_5 plus1 + R2_NHNH2 R2-NH-NH2 (Substituted Hydrazine) R2_NHNH2->pyrazole_1_3 R2_NHNH2->pyrazole_1_5 plus2 +

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: General Procedure for the Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds [5]

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. Note that the reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete (monitored by TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Quantitative Data on Regioselectivity:

The following table summarizes the effect of substituents and solvents on the regioselectivity of pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R³)Hydrazine (R²-NHNH₂)SolventRatio (1,3-isomer : 1,5-isomer)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolEquimolar mixture[7]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide98 : 2[7]
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolLow regioselectivity
1-Aryl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPup to 99 : 1
1-Phenyl-1,3-butanedione (R¹=Ph, R³=Me)PhenylhydrazineConventional98 : 2[1]
Synthesis from α,β-Unsaturated Ketones and Hydrazines

The reaction of α,β-unsaturated ketones (chalcones) with hydrazines typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles.[6][7] This method can offer high regioselectivity.

Reaction Pathway:

G start α,β-Unsaturated Ketone + Substituted Hydrazine intermediate Pyrazoline Intermediate start->intermediate Cyclocondensation end 1,3-Disubstituted Pyrazole intermediate->end Oxidation

Caption: Synthesis from α,β-Unsaturated Ketones.

Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the regioselective synthesis of 1,3-disubstituted pyrazoles.[10][11][12] For example, a one-pot reaction of aldehydes, 1,3-dicarbonyl compounds, and phenylhydrazines can yield polysubstituted pyrazoles.[13]

Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles. Copper-catalyzed reactions, for instance, have been employed for the N-functionalization of pyrazoles in a one-pot fashion, leading to 1,3-substituted products.[10][11] Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines also provides a route to 1,4-disubstituted pyrazoles, which can be precursors to 1,3-disubstituted analogs.[14]

"Click" Chemistry Approaches

Click chemistry, known for its high efficiency and selectivity, has also been applied to pyrazole synthesis.[15][16] While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, related 1,3-dipolar cycloaddition reactions can be harnessed to produce pyrazoles.[16] For instance, the reaction of diazo compounds with alkynes can lead to the formation of pyrazoles.[1]

Logical Workflow for Method Selection

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required level of regiocontrol.

G start Define Target 1,3-Disubstituted Pyrazole q1 Are starting 1,3-dicarbonyls and hydrazines readily available? start->q1 knorr Knorr Synthesis q1->knorr Yes other_methods Explore Alternative Methods q1->other_methods No q2 Is high regioselectivity critical and difficult to achieve with Knorr? knorr->q2 q2->other_methods Yes end Synthesize Target Compound q2->end No mcr Multicomponent Reactions other_methods->mcr metal Metal-Catalyzed Synthesis other_methods->metal click Click Chemistry other_methods->click unsat_ketone α,β-Unsaturated Ketone Route other_methods->unsat_ketone mcr->end metal->end click->end unsat_ketone->end

Caption: Decision-making for Synthesis Strategy.

Applications in Drug Development

1,3-Disubstituted pyrazoles are prevalent in a wide range of clinically important drugs, showcasing their versatility as pharmacophores.[2][4] Notable examples include:

  • Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.[2]

  • Sildenafil (Viagra): A phosphodiesterase type 5 (PDE5) inhibitor for treating erectile dysfunction.[4]

  • Ruxolitinib: A Janus kinase (JAK) inhibitor for the treatment of myelofibrosis.[4]

  • Crizotinib: An ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[4]

The ability to regioselectively synthesize 1,3-disubstituted pyrazoles is, therefore, a critical skill for medicinal chemists aiming to develop novel therapeutics with improved efficacy and selectivity.

Conclusion

The regioselective synthesis of 1,3-disubstituted pyrazoles is a well-developed field with a diverse array of methodologies available to the modern chemist. A thorough understanding of the factors governing regioselectivity in classical methods like the Knorr synthesis, coupled with the strategic application of newer techniques such as multicomponent reactions and metal catalysis, provides a powerful toolkit for accessing these valuable scaffolds. As the demand for novel and highly specific therapeutic agents continues to grow, the ability to precisely control the architecture of molecules like 1,3-disubstituted pyrazoles will remain a key driver of innovation in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The described method is a modification of the known synthesis of pyrazole-3-carboxylates, adapted for a one-pot procedure to improve efficiency and reduce intermediate handling.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 1-phenyl-1H-pyrazole-3-carboxylate scaffold, in particular, serves as a key building block in the development of various therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot synthesis protocol detailed below offers a streamlined and efficient alternative, proceeding through a sequential condensation and cyclization reaction.

Reaction Principle

The synthesis is based on the reaction between a β-ketoester equivalent and phenylhydrazine. In this one-pot protocol, the β-ketoester, ethyl 2,4-dioxo-4-phenylbutanoate, is first generated in situ from the Claisen condensation of acetophenone and diethyl oxalate. Without isolation, this intermediate undergoes cyclocondensation with phenylhydrazine to yield the target compound, this compound. The reaction is typically carried out in the presence of a base and a suitable solvent.

Experimental Protocol

A plausible one-pot synthesis for this compound can be adapted from the two-step synthesis of related pyrazole-3-carboxylates. This involves the in situ formation of ethyl 2,4-dioxo-4-phenylbutanoate followed by cyclization with phenylhydrazine.

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium ethoxide (or sodium metal to be reacted with ethanol)

  • Anhydrous ethanol

  • Phenylhydrazine

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of the Reaction Vessel: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Generation of the Enolate: In the flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the β-Dioxo Ester Intermediate: To the stirred solution of sodium ethoxide, add a solution of acetophenone (1 equivalent) in anhydrous ethanol dropwise from the dropping funnel. After the addition is complete, add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture. The mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cyclization with Phenylhydrazine: To the resulting suspension of the intermediate ethyl 2,4-dioxo-4-phenylbutanoate, add a solution of phenylhydrazine (1 equivalent) in a small amount of ethanol. Following the addition, add glacial acetic acid (2-3 equivalents) to the reaction mixture.

  • Reaction Completion: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes the key parameters for the one-pot synthesis of this compound. The values are based on typical conditions reported for similar syntheses and may require optimization for specific laboratory setups.

ParameterValueNotes
Reactants
Acetophenone1 equivalent
Diethyl oxalate1.1 equivalentsA slight excess is used to ensure complete reaction of the acetophenone.
Sodium ethoxide1.1 equivalentsActs as the base for the initial condensation.
Phenylhydrazine1 equivalent
Solvent Anhydrous Ethanol
Catalyst/Additive Glacial Acetic Acid2-3 equivalents, used to catalyze the cyclization step.
Reaction Temperature
Intermediate FormationRoom Temperature
CyclizationReflux (~78 °C for ethanol)
Reaction Time
Intermediate Formation2-4 hoursMonitored by TLC.
Cyclization4-6 hoursMonitored by TLC.
Typical Yield 60-80% (expected)Yields can vary based on reaction scale and purification efficiency.
Purification Method Column Chromatography/RecrystallizationEluent for chromatography is typically a hexane/ethyl acetate mixture. Ethanol is a common solvent for recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Acetophenone Acetophenone in Ethanol IntermediateFormation Intermediate Formation: Ethyl 2,4-dioxo-4-phenylbutanoate (in situ) Acetophenone->IntermediateFormation 2. Add dropwise DiethylOxalate Diethyl Oxalate DiethylOxalate->IntermediateFormation 3. Add dropwise (Room Temp, 2-4h) NaOEt Sodium Ethoxide in Ethanol NaOEt->IntermediateFormation 1. Add Phenylhydrazine Phenylhydrazine in Ethanol Cyclization Cyclization Phenylhydrazine->Cyclization 4. Add IntermediateFormation->Cyclization 5. Add Glacial Acetic Acid (Reflux, 4-6h) SolventRemoval Solvent Removal Cyclization->SolventRemoval Extraction Extraction with Diethyl Ether SolventRemoval->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Purification Purification (Column Chromatography/Recrystallization) Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the one-pot synthesis of this compound.

Reaction Mechanism Overview

The following diagram outlines the key transformations in the synthesis.

G Reactants Acetophenone + Diethyl Oxalate Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate) Reactants->Intermediate Claisen Condensation (NaOEt, Ethanol) Product This compound Intermediate->Product Cyclocondensation (Glacial Acetic Acid, Reflux) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Product

Caption: Key reaction steps in the one-pot synthesis.

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrazole carboxylates and related derivatives utilizing microwave irradiation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in medicinal chemistry and drug discovery, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. Pyrazole scaffolds are a cornerstone in pharmaceutical development, present in a wide array of approved drugs, and their efficient synthesis is of paramount importance.

Synthetic Strategies for Pyrazole Carboxylate Synthesis

Several effective strategies have been developed for the synthesis of pyrazole carboxylates under microwave irradiation. The most prominent methods include:

  • Cyclocondensation of β-Ketoesters with Hydrazines: This is a robust and widely used one-pot approach that provides a straightforward route to pyrazolone derivatives, which can be precursors to or substituted with carboxylate groups. The reaction proceeds with high regioselectivity under solvent-free conditions.[1]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of diazo compounds, such as ethyl diazoacetate, with alkynes. It is a powerful tool for constructing the pyrazole ring with a carboxylate group directly incorporated.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules in a single step. Microwave irradiation has been successfully applied to various MCRs for the synthesis of highly functionalized pyrazole derivatives.[2][3]

  • Cyclization of Chalcones: The reaction of chalcones with hydrazines under microwave irradiation provides a facile route to various pyrazole derivatives.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes quantitative data from various microwave-assisted syntheses of pyrazole carboxylates and related pyrazolone derivatives, showcasing the efficiency of this technology.

EntryReactantsProduct TypeMicrowave Power (W)Temperature (°C)Time (min)SolventYield (%)Reference
1β-Ketoester, HydrazinePyrazolone Derivative420-10Solvent-free51-98[5]
2Ethyl acetoacetate, Phenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one180-4Water95[6]
3Substituted Benzaldehyde, Ethyl 2-cyanoacetate, 1,3-Dimethyl-1H-pyrazol-5-aminePyrazolo[3,4-b]pyridine-5-carboxylate-4020Waterup to 92[2]
41,3-Diketone, HydrazinePyrazole Derivative-115-1409-10Water78-90[3]
5Chalcone, Hydrazine HydrateDihydro-1H-pyrazole---Ethanol74-82[4]
6Phenyl Glycidyl Ether, Pyrazole1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol-1201Solvent-free73[7]
7Hydrazone, Vilsmeier-Haack reagentPyrazole-4-carbaldehyde--0.75-2DMF-

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives from β-Ketoesters

This protocol is adapted from a reported efficient, one-pot, solvent-free synthesis under microwave irradiation.[5]

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate, 0.45 mmol)

  • Substituted Hydrazine (e.g., phenylhydrazine, 0.3 mmol)

  • Aromatic Aldehyde (0.3 mmol)

  • Microwave reactor vials

Procedure:

  • In a dedicated microwave process vial, combine the β-ketoester (1.5 equivalents), substituted hydrazine (1 equivalent), and the aromatic aldehyde (1 equivalent).

  • Seal the vial tightly with a Teflon septum.

  • Place the vial into a single-mode microwave reactor.

  • Irradiate the mixture at 420 W for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The solid product obtained is then triturated with ethyl acetate and collected by suction filtration.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 2: Multicomponent Synthesis of Pyrazol-5-ol Derivatives

This protocol is based on a sustainable and rapid microwave-assisted multicomponent reaction using a graphene oxide catalyst.[6]

Materials:

  • Substituted Nitrostyrene (1 equivalent)

  • Hydrazine Hydrate or Phenylhydrazine (1 equivalent)

  • Ethyl Acetoacetate (1 equivalent)

  • Graphene Oxide (GO) (0.05 wt%)

  • Water

  • Microwave reactor vials

Procedure:

  • To a microwave process vial, add the substituted nitrostyrene, hydrazine hydrate (or phenylhydrazine), ethyl acetoacetate, and graphene oxide catalyst.

  • Add water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180 W for 3-5 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by filtration and washed with water.

  • The graphene oxide catalyst can be recovered and reused.

Protocol 3: Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes the cyclization of chalcones with hydrazines under microwave irradiation.[4]

Materials:

  • 3-(4-substituted phenyl)-1-phenylprop-2-en-1-one (Chalcone)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the chalcone and the hydrazine derivative in ethanol.

  • Add a few drops of glacial acetic acid.

  • Irradiate the mixture in a microwave oven for a period of 1-5 minutes (the exact time may need optimization depending on the substrates).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture.

  • The product often precipitates out upon cooling and can be collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the microwave-assisted synthesis of pyrazole carboxylates.

G cluster_0 Protocol 1: Cyclocondensation Reactants1 β-Ketoester + Hydrazine + Aldehyde MW_Irradiation1 Microwave Irradiation (Solvent-free) Reactants1->MW_Irradiation1 Product1 4-Arylidenepyrazolone MW_Irradiation1->Product1

Caption: Workflow for the one-pot synthesis of 4-arylidenepyrazolones.

G cluster_1 Protocol 2: Multicomponent Reaction Reactants2 Nitrostyrene + Hydrazine + Ethyl Acetoacetate + Catalyst MW_Irradiation2 Microwave Irradiation (in Water) Reactants2->MW_Irradiation2 Product2 Pyrazol-5-ol Derivative MW_Irradiation2->Product2

Caption: Workflow for the multicomponent synthesis of pyrazol-5-ols.

G cluster_2 Protocol 3: Synthesis from Chalcones Reactants3 Chalcone + Hydrazine Derivative MW_Irradiation3 Microwave Irradiation (in Ethanol) Reactants3->MW_Irradiation3 Product3 Pyrazole Derivative MW_Irradiation3->Product3

Caption: Workflow for the synthesis of pyrazoles from chalcones.

References

Application of Phase-Transfer Catalysis in Pyrazole Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of phase-transfer catalysis (PTC) in the synthesis of pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. These notes detail the advantages of PTC in pyrazole chemistry, focusing on both the formation of the pyrazole ring and its subsequent functionalization, particularly N-alkylation. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate reproducibility and adaptation in various research settings.

Introduction to Phase-Transfer Catalysis in Pyrazole Synthesis

Phase-transfer catalysis is a powerful synthetic methodology that facilitates the reaction between reactants located in different immiscible phases. In the context of pyrazole synthesis, PTC offers several advantages over conventional homogeneous reaction conditions, including milder reaction conditions, enhanced reaction rates, improved yields, and the use of inexpensive and environmentally benign reagents and solvents.[1] PTC is particularly effective for the N-alkylation of pyrazoles, a crucial modification for tuning their biological activity.[2] While the classic Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is typically acid-catalyzed, PTC provides an alternative pathway for the synthesis of substituted pyrazoles, often under solvent-free conditions.[3]

The general principle of PTC involves a catalyst, typically a quaternary ammonium or phosphonium salt, which transfers a reactive anion from an aqueous or solid phase to an organic phase where the reaction with the substrate occurs. This circumvents the need for expensive, anhydrous polar aprotic solvents and strong, hazardous bases.

Synthesis of the Pyrazole Ring via Phase-Transfer Catalysis

While the application of PTC to the direct Knorr-type condensation of 1,3-dicarbonyls and hydrazines is not extensively documented in readily accessible literature, multicomponent reactions under PTC conditions have emerged as a powerful strategy for the one-pot synthesis of highly substituted pyrazoles.

Three-Component Synthesis of Fully Substituted Pyrazoles

A notable example is the efficient one-pot synthesis of fully substituted pyrazole derivatives from aldehydes, arylhydrazines, and β-dicarbonyl compounds using tetrabutylammonium peroxydisulfate ((TBA)₂S₂O₈) as a catalyst under solvent-free conditions.[3] This method is advantageous due to its high yields, regioselectivity, and neutral reaction conditions.[3]

Table 1: Three-Component Synthesis of Pyrazoles using (TBA)₂S₂O₈ [3]

EntryAldehyde (R¹CHO)β-Dicarbonyl Compound (R²COCH₂COR³)Arylhydrazine (ArNHNH₂)Time (min)Yield (%)
1C₆H₅CHOCH₃COCH₂COCH₃C₆H₅NHNH₂3092
24-ClC₆H₄CHOCH₃COCH₂COCH₃C₆H₅NHNH₂3590
34-NO₂C₆H₄CHOCH₃COCH₂COCH₃C₆H₅NHNH₂4088
4C₆H₅CHOC₆H₅COCH₂COC₆H₅C₆H₅NHNH₂4595
54-CH₃OC₆H₄CHOCH₃COCH₂COOC₂H₅C₆H₅NHNH₂3094
Experimental Protocol: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

Materials:

  • Aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (1.0 mmol)

  • Arylhydrazine (1.0 mmol)

  • Tetrabutylammonium peroxydisulfate ((TBA)₂S₂O₈) (10 mol%)

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-dicarbonyl compound, arylhydrazine, and (TBA)₂S₂O₈.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

G cluster_workflow Experimental Workflow: Three-Component Pyrazole Synthesis A Mixing of Reactants (Aldehyde, β-Dicarbonyl, Arylhydrazine, (TBA)₂S₂O₈) B Reaction at Room Temperature (Solvent-Free) A->B C Reaction Monitoring (TLC) B->C D Work-up (Water Addition, Extraction with Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Product (Substituted Pyrazole) E->F

Caption: Workflow for the three-component synthesis of pyrazoles.

N-Alkylation of Pyrazoles using Phase-Transfer Catalysis

The N-alkylation of pyrazoles is a widely employed transformation in medicinal chemistry to generate diverse libraries of compounds for biological screening. PTC has proven to be a highly efficient and practical method for this purpose, often allowing for reactions to be performed under solvent-free conditions with high yields.[2] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as catalysts.

Solvent-Free N-Alkylation of Pyrazole

The alkylation of pyrazole can be effectively carried out without a solvent using a phase-transfer catalyst, which simplifies the work-up procedure and reduces environmental impact.[2]

Table 2: Solvent-Free N-Alkylation of Pyrazole with Alkyl Halides using TBAB

EntryPyrazoleAlkyl Halide (RX)BaseCatalystTemp (°C)Time (h)Yield (%)
1PyrazoleBenzyl BromideK₂CO₃ (solid)TBAB80295
2PyrazoleEthyl BromideK₂CO₃ (solid)TBAB70488
3Pyrazolen-Butyl BromideK₂CO₃ (solid)TBAB90592
43,5-DimethylpyrazoleBenzyl BromideK₂CO₃ (solid)TBAB802.596
54-NitropyrazoleBenzyl BromideK₂CO₃ (solid)TBAB90391
Experimental Protocol: Solvent-Free N-Alkylation of Pyrazole with Benzyl Bromide

Materials:

  • Pyrazole (10 mmol)

  • Benzyl bromide (11 mmol)

  • Potassium carbonate (K₂CO₃), powdered (20 mmol)

  • Tetrabutylammonium bromide (TBAB) (1 mmol, 10 mol%)

Procedure:

  • In a round-bottom flask, thoroughly mix powdered potassium carbonate and tetrabutylammonium bromide.

  • Add pyrazole and benzyl bromide to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction by TLC until the starting pyrazole is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography to yield 1-benzylpyrazole.

G cluster_mechanism General Mechanism of PTC for N-Alkylation of Pyrazole Aqueous Aqueous/Solid Phase Organic Organic Phase Py_minus Pyrazolate Anion (Py⁻) Q_plus_Py_minus Ion Pair (Q⁺Py⁻) Py_minus->Q_plus_Py_minus Anion Exchange Py_minus->Q_plus_Py_minus M_plus M⁺ Q_plus_X_minus Catalyst (Q⁺X⁻) RPy N-Alkylpyrazole (R-Py) Q_plus_Py_minus->RPy Alkylation Q_plus_Py_minus->RPy RX Alkyl Halide (R-X) Q_plus_X_minus_regen Regenerated Catalyst (Q⁺X⁻) Q_plus_X_minus_regen->Q_plus_X_minus Catalytic Cycle

Caption: Generalized mechanism of phase-transfer catalyzed N-alkylation of pyrazole.

Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as two isomeric products can be formed. Under PTC conditions, the regioselectivity is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of the phase-transfer catalyst, and the reaction conditions. Generally, alkylation occurs preferentially at the less sterically hindered nitrogen atom. The use of bulky phase-transfer catalysts can further enhance this steric control.

Table 3: Regioselectivity in the N-Alkylation of 3-Methylpyrazole

EntryAlkylating Agent (RX)BaseCatalystSolventN1:N2 RatioTotal Yield (%)
1CH₃IK₂CO₃TBABAcetonitrile3:185
2C₂H₅BrK₂CO₃TBABToluene4:182
3(CH₃)₂CHBrNaH18-Crown-6THF>10:170
4C₆H₅CH₂BrK₂CO₃TBABNone5:194

Conclusion

Phase-transfer catalysis represents a versatile and efficient methodology for the synthesis and functionalization of pyrazoles. Its application in the N-alkylation of pyrazoles is well-established, offering high yields under mild, often solvent-free, conditions. Furthermore, PTC facilitates novel multicomponent reactions for the construction of the pyrazole core itself. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, enabling the development of efficient and sustainable routes to this important class of heterocyclic compounds. Further exploration into the application of PTC for other pyrazole functionalizations and the development of chiral phase-transfer catalysts for asymmetric pyrazole synthesis are promising areas for future research.

References

Application Notes: Ethyl 1-phenyl-1H-pyrazole-3-carboxylate as a Versatile Scaffold for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring is a crucial pharmacophore in the development of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is a key building block, offering a versatile scaffold for the synthesis of potent herbicides, fungicides, and insecticides.[4][5][6] Its structure allows for diverse functionalization, enabling the fine-tuning of biological activity and selectivity. These application notes provide an overview of the synthesis of this building block and its derivatization into various classes of agrochemicals, complete with experimental protocols and biological activity data.

Synthesis of the Building Block

This compound can be synthesized through a cyclocondensation reaction. A common method involves the reaction of an ethyl 2,4-dioxo-4-phenylbutanoate derivative with a hydrazine, such as phenylhydrazine, in the presence of an acid catalyst.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Table 1: Spectroscopic Data for this compound

Spectroscopic Data Characteristic Peaks
¹H NMR (CDCl₃, ppm) δ 1.45 (t, 3H, CH₃), 4.48 (q, 2H, CH₂), 7.01 (s, 1H, pyrazole-H), 7.30-7.55 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, ppm) δ 14.5, 61.2, 108.5, 120.8, 127.0, 129.3, 139.8, 145.0, 163.5
IR (KBr, cm⁻¹) 3140 (C-H, aromatic), 2980 (C-H, aliphatic), 1725 (C=O, ester), 1595 (C=C, aromatic)
Mass Spectrum (m/z) 230 [M]⁺

Application in Agrochemical Synthesis

This compound is a precursor to a variety of agrochemicals. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, key functional groups in many active compounds.

1. Fungicides

Pyrazole carboxamides are a well-established class of fungicides, many of which act as succinate dehydrogenase inhibitors (SDHIs).[9][10] The synthesis of these compounds from this compound involves hydrolysis to the carboxylic acid, followed by amide coupling with a suitable amine.

Protocol 2: Synthesis of 1-phenyl-1H-pyrazole-3-carboxylic acid

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol/Water mixture

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in an ethanol/water mixture.

  • Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 1-phenyl-1H-pyrazole-3-carboxylic acid.

Protocol 3: Synthesis of a Pyrazole Carboxamide Derivative

Materials:

  • 1-phenyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or a coupling agent like EDCI/HOBt

  • A desired amine

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Triethylamine (or another base if using the acid chloride)

Procedure (via acid chloride):

  • Gently reflux a mixture of 1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and thionyl chloride (2.0 eq) for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent like dichloromethane.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, then purify the crude product by recrystallization or column chromatography.

Table 2: Examples of Pyrazole-Based Fungicides and Their Biological Activity

Compound Type Target Fungi Biological Activity (EC₅₀) Reference
Pyrazole Carboxylate with ThiazoleBotrytis cinerea0.40 mg/L[9]
Pyrazole Carboxylate with ThiazoleSclerotinia sclerotiorum3.54 mg/L[9]
Pyrazole Carboxylate with ThiazoleValsa mali0.32 mg/L[9]
Isoxazolol Pyrazole CarboxylateRhizoctonia solani0.37 µg/mL[11]

2. Herbicides

Pyrazole derivatives are used as herbicides that inhibit key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[12][13] The synthesis of these herbicides often involves modifications to the phenyl ring and the pyrazole core of the starting building block.

3. Insecticides

The pyrazole scaffold is present in several classes of insecticides, including the fiproles, which act as chloride channel blockers.[13] The synthesis of insecticidal pyrazole derivatives can involve the introduction of specific substituents onto the pyrazole and phenyl rings to achieve high efficacy against target pests.[14][15][16]

Table 3: Examples of Pyrazole-Based Insecticides and Their Biological Activity

Compound Type Target Pest Biological Activity (LC₅₀ or Mortality) Reference
1H-pyrazole-5-carboxylic acid derivativeAphis fabae85.7% mortality at 12.5 mg/L[15]
Isoxazoline with PyrazoleamidePlutella xylostella0.01 mg/L[16]
Isoxazoline with PyrazoleamideSpodoptera frugiperda0.42 mg/L[16]

Visualizations

Synthesis_Pathway start Ethyl 2,4-dioxo-4-phenylbutanoate + Phenylhydrazine building_block This compound start->building_block hydrolysis Hydrolysis (NaOH) building_block->hydrolysis other_rxns Further Reactions building_block->other_rxns Derivatization acid 1-phenyl-1H-pyrazole-3-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling fungicides Pyrazole Carboxamide Fungicides amide_coupling->fungicides herbicides Herbicides (e.g., HPPD/PPO inhibitors) other_rxns->herbicides insecticides Insecticides (e.g., Fiproles) other_rxns->insecticides

Caption: Synthetic pathways from the starting materials to various agrochemicals.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Reactants Mixing B Reflux A->B C Work-up & Extraction B->C D Purification (Column Chromatography) C->D E NMR Spectroscopy D->E F IR Spectroscopy D->F G Mass Spectrometry D->G

Caption: General workflow for synthesis and characterization of pyrazole derivatives.

Signaling_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Herbicide Pyrazole Herbicide (PPO Inhibitor) Herbicide->Inhibition Inhibition->PPO_Enzyme

Caption: Simplified mode of action for a pyrazole-based PPO inhibitor herbicide.

References

Synthesis of Novel Anti-inflammatory Agents from Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anti-inflammatory agents derived from Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] This guide outlines a representative two-step synthetic route, starting with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a selected amine to yield the target N-substituted pyrazole-3-carboxamide.

Introduction

The pyrazole nucleus is a core structural motif in a number of commercially successful anti-inflammatory drugs, including Celecoxib, a selective COX-2 inhibitor.[1][3][6] The anti-inflammatory effects of these compounds are primarily attributed to their ability to block the activity of COX enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation.[3] this compound serves as a versatile starting material for the synthesis of a library of pyrazole-based compounds with potential therapeutic applications. By modifying the ester group into various amide functionalities, researchers can explore the structure-activity relationships (SAR) and optimize the pharmacological profile of these derivatives.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Pyrazole_Derivative Pyrazole-3-carboxamide (Selective COX-2 Inhibitor) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-3-carboxamide derivatives.

Experimental Protocols

The following protocols describe a general two-step synthesis of N-substituted 1-phenyl-1H-pyrazole-3-carboxamides from this compound.

Experimental Workflow

Experimental_Workflow Start This compound Step1 Step 1: Hydrolysis Start->Step1 Intermediate 1-phenyl-1H-pyrazole-3-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product N-substituted 1-phenyl-1H- pyrazole-3-carboxamide Step2->Product Analysis Purification & Characterization (Chromatography, NMR, MS) Product->Analysis

Caption: Synthetic workflow for N-substituted 1-phenyl-1H-pyrazole-3-carboxamides.

Step 1: Synthesis of 1-phenyl-1H-pyrazole-3-carboxylic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to afford 1-phenyl-1H-pyrazole-3-carboxylic acid.

Step 2: Synthesis of N-(4-sulfamoylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide

Materials:

  • 1-phenyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Triethylamine (TEA) or Pyridine

Procedure:

  • To a solution of 1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the formation of the acid chloride is complete.

  • In a separate flask, dissolve sulfanilamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-sulfamoylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide.

Data Presentation

The anti-inflammatory activity of pyrazole derivatives is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes. The IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity, is a key parameter. A lower IC₅₀ value indicates higher potency. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is used to determine the compound's selectivity towards COX-2. A higher SI value is desirable for selective COX-2 inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole-3-carboxamide Derivatives

Compound IDR Group on Amide NitrogenCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 4-Sulfamoylphenyl> 500.045> 1111[7]
HYB34 2-((2-oxo-2H-chromen-7-yl)oxy)ethyl-0.23-[1]
PYZ16 Varied substituted phenyl> 5.580.5210.73[1]
PYZ37 Varied substituted phenyl-0.2-[1]
Compound 13i Varied substituted phenyl--Moderate[8]
Compound 2g Varied substituted phenyl-(LOX IC₅₀ = 80 µM)-[9]

Note: The data presented is for structurally related pyrazole derivatives and serves as a reference for the potential activity of newly synthesized compounds.

Conclusion

The synthetic pathway described provides a robust and versatile method for the preparation of a diverse range of N-substituted 1-phenyl-1H-pyrazole-3-carboxamides. These compounds are promising candidates for the development of novel anti-inflammatory agents, particularly as selective COX-2 inhibitors. The provided protocols can be adapted and optimized for the synthesis of various analogs, enabling further exploration of their structure-activity relationships and therapeutic potential. Researchers are encouraged to utilize these guidelines as a foundation for their drug discovery and development efforts in the field of anti-inflammatory medicine.

References

Application of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant threat to global public health. This has necessitated the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, Ethyl 1-phenyl-1H-pyrazole-3-carboxylate serves as a key scaffold in the design and synthesis of new antimicrobial drug candidates. This document provides a detailed overview of its application in antimicrobial drug discovery, including synthesis protocols, antimicrobial screening methodologies, and insights into its mechanism of action.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a critical first step in the exploration of their antimicrobial potential. A common and effective method involves a multi-step reaction sequence.

Experimental Protocol: Synthesis of Ethyl 5-substituted-1-phenyl-1H-pyrazole-3-carboxylates

This protocol describes a general procedure for the synthesis of various this compound derivatives.

Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoates [1]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To this cooled solution (-5°C), add a mixture of diethyl oxalate and a substituted acetophenone dropwise.

  • Reflux the reaction mixture for several hours to yield the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.

Step 2: Cyclization to form the Pyrazole Ring [1]

  • Prepare a suspension of the synthesized dioxo-ester from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture to induce cyclization, resulting in the formation of the desired Ethyl 5-substituted-1-phenyl-1H-pyrazole-3-carboxylate.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.

G sub_acetophenone Substituted Acetophenone dioxo_ester Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate) sub_acetophenone->dioxo_ester diethyl_oxalate Diethyl Oxalate diethyl_oxalate->dioxo_ester na_ethoxide Sodium Ethoxide in Ethanol na_ethoxide->dioxo_ester final_product This compound Derivative dioxo_ester->final_product hydrazine_hydrate Hydrazine Hydrate in Acetic Acid hydrazine_hydrate->final_product

Figure 1: Synthetic workflow for this compound derivatives.

Antimicrobial Activity Screening

The evaluation of the antimicrobial efficacy of newly synthesized compounds is a crucial aspect of the drug discovery process. Standardized in vitro methods are employed to determine the susceptibility of various microbial strains to the test compounds.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateEscherichia coli0.038 (µmol/mL)Ampicillin0.033 (µmol/mL)[2]
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylatePseudomonas aeruginosa0.067 (µmol/mL)Ampicillin0.067 (µmol/mL)[2]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateCandida parapsilosis0.015 (µmol/mL)Fluconazole0.020 (µmol/mL)[2]
Pyrazole Derivative 21a Staphylococcus aureus62.5 - 125Chloramphenicol-[3]
Pyrazole Derivative 21a Candida albicans2.9 - 7.8Clotrimazole-[3]
Experimental Protocols: Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method [4][5]

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

2. Broth Microdilution Method [6]

This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

G cluster_agar Agar Well Diffusion cluster_broth Broth Microdilution agar_prep Prepare Agar Plates agar_inoc Inoculate with Microbe agar_prep->agar_inoc agar_well Create Wells agar_inoc->agar_well agar_add Add Compound agar_well->agar_add agar_incubate Incubate agar_add->agar_incubate agar_measure Measure Zone of Inhibition agar_incubate->agar_measure broth_dilute Prepare Compound Dilutions broth_inoc Inoculate Wells broth_dilute->broth_inoc broth_incubate Incubate broth_inoc->broth_incubate broth_read Determine MIC broth_incubate->broth_read

Figure 2: Workflow for antimicrobial susceptibility testing methods.

Mechanism of Action

Understanding the mechanism of action of a novel antimicrobial agent is crucial for its development as a therapeutic. Pyrazole derivatives have been shown to exert their antimicrobial effects through various mechanisms, with a prominent target being DNA gyrase.[7][8]

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[7][8] It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during DNA unwinding. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.

G pyrazole This compound Derivative dna_gyrase Bacterial DNA Gyrase pyrazole->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables transcription Transcription dna_gyrase->transcription Enables dna_repair DNA Repair dna_gyrase->dna_repair Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to transcription->cell_death Disruption leads to dna_repair->cell_death Disruption leads to

Figure 3: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

This compound and its derivatives represent a valuable and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with their potent and broad-spectrum antimicrobial activity, makes them attractive candidates for further investigation. The primary mechanism of action through the inhibition of essential bacterial enzymes like DNA gyrase offers a promising avenue to combat the growing threat of antibiotic resistance. The protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds.

References

Application Notes and Protocols: Derivatization of the Carboxylate Group of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of the carboxylate group of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. The primary transformations covered are hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by its conversion to a variety of amide and ester derivatives. These pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] This application note offers a centralized resource for the synthesis and characterization of these valuable compounds.

Introduction

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds, exhibiting activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[2] The derivatization of the carboxylate group at the 3-position of the 1-phenyl-1H-pyrazole ring system offers a versatile handle to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. By converting the parent ethyl ester into a library of amides and esters, researchers can explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. This document outlines the key synthetic transformations to achieve this, starting from the hydrolysis of this compound to 1-phenyl-1H-pyrazole-3-carboxylic acid, which then serves as a versatile intermediate for further derivatization.

Reaction Pathway Overview

The overall synthetic strategy involves a two-step process. The first step is the hydrolysis of the starting ethyl ester to the carboxylic acid. The second step involves the conversion of the carboxylic acid to a variety of derivatives, primarily amides and esters. This can be achieved through two main routes: activation of the carboxylic acid to an acid chloride followed by nucleophilic substitution, or direct coupling of the carboxylic acid with an amine or alcohol using a coupling agent.

Derivatization_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Derivatization cluster_1a Acid Chloride Route cluster_1b Direct Coupling Route Ethyl_1_phenyl_1H_pyrazole_3_carboxylate Ethyl 1-phenyl-1H- pyrazole-3-carboxylate 1_phenyl_1H_pyrazole_3_carboxylic_acid 1-phenyl-1H-pyrazole-3- carboxylic acid Ethyl_1_phenyl_1H_pyrazole_3_carboxylate->1_phenyl_1H_pyrazole_3_carboxylic_acid NaOH or LiOH, EtOH/H2O, Heat 1_phenyl_1H_pyrazole_3_carbonyl_chloride 1-phenyl-1H-pyrazole-3- carbonyl chloride 1_phenyl_1H_pyrazole_3_carboxylic_acid->1_phenyl_1H_pyrazole_3_carbonyl_chloride SOCl2 or (COCl)2 Amide_Derivatives_Coupling Amide Derivatives 1_phenyl_1H_pyrazole_3_carboxylic_acid->Amide_Derivatives_Coupling R1R2NH, Coupling Agent (e.g., HATU, DCC) Amide_Derivatives Amide Derivatives 1_phenyl_1H_pyrazole_3_carbonyl_chloride->Amide_Derivatives R1R2NH, Base Ester_Derivatives Ester Derivatives 1_phenyl_1H_pyrazole_3_carbonyl_chloride->Ester_Derivatives R'OH, Base

Caption: Synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-phenyl-1H-pyrazole-3-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) or lithium hydroxide monohydrate (2.2 eq) to the solution.[3]

  • Heat the reaction mixture to 50-80 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous phase to pH < 3 with 1N hydrochloric acid.[3]

  • A precipitate of 1-phenyl-1H-pyrazole-3-carboxylic acid will form. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure carboxylic acid.[3]

Expected Yield: ~95%[3]

Protocol 2: Synthesis of 1-phenyl-1H-pyrazole-3-carboxamide Derivatives via Acid Chloride

This protocol details the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine.

Materials:

  • 1-phenyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine (R₁R₂NH)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Formation of 1-phenyl-1H-pyrazole-3-carbonyl chloride

  • To a solution of 1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The resulting solution of 1-phenyl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without purification.

Part B: Amidation

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the solution of 1-phenyl-1H-pyrazole-3-carbonyl chloride from Part A.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Protocol 3: Synthesis of 1-phenyl-1H-pyrazole-3-carboxamide Derivatives via Direct Coupling

This protocol describes a modern approach to amide bond formation using a coupling agent.

Materials:

  • 1-phenyl-1H-pyrazole-3-carboxylic acid

  • Desired primary or secondary amine (R₁R₂NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).[4][5]

  • Stir the reaction mixture at room temperature for 2-18 hours, monitoring by TLC.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (3 times) and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

Protocol 4: Synthesis of 1-phenyl-1H-pyrazole-3-ester Derivatives

This protocol details the esterification of the carboxylic acid with an alcohol.

Materials:

  • 1-phenyl-1H-pyrazole-3-carboxylic acid

  • Desired alcohol (R'OH)

  • Thionyl chloride (SOCl₂) (for acid chloride route) or a catalytic amount of sulfuric acid (H₂SO₄) (for Fischer esterification)

  • Pyridine (for acid chloride route)

  • Anhydrous solvent (e.g., Toluene for acid chloride route)

Procedure (Acid Chloride Route):

  • Prepare 1-phenyl-1H-pyrazole-3-carbonyl chloride as described in Protocol 2, Part A.

  • Dissolve the crude acid chloride in the desired alcohol (used in excess as solvent).

  • Add a catalytic amount of pyridine and reflux the mixture for 3-5 hours.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired ester derivative.

Quantitative Data Summary

The following tables summarize representative yields for the derivatization of pyrazole carboxylic acids. Note that these are for analogous systems and actual yields for the derivatization of 1-phenyl-1H-pyrazole-3-carboxylic acid may vary.

Table 1: Synthesis of Pyrazole-3-carboxamide Derivatives

Amine NucleophileCoupling MethodSolventYield (%)Reference
AcetanilideAcid ChlorideXylene77[6]
p-NitroacetanilideAcid ChlorideXylene69[6]
Various AnilidesAcid ChlorideXylene69-77[6]

Table 2: Synthesis of Pyrazole-3-ester Derivatives

Alcohol NucleophileMethodYield (%)Reference
MethanolAcid ChlorideNot specified[7]
Various AlcoholsAcid ChlorideNot specified[7]

Characterization Data

The synthesized derivatives should be characterized by standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the structure of the final compounds and the disappearance of the starting material signals (e.g., the carboxylic acid proton in ¹H NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide or ester carbonyl stretch.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the derivatization of this compound. By following these procedures, researchers can efficiently synthesize a diverse library of pyrazole-3-carboxamides and esters for further investigation in drug discovery and development programs. The choice between the acid chloride and direct coupling methods for amidation will depend on the substrate scope, desired purity, and available reagents. Similarly, the esterification can be tailored based on the specific alcohol and desired reaction conditions.

References

Synthesis of Pyrazole-Fused Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically relevant pyrazole-fused heterocyclic compounds. The methodologies outlined are based on recently published and effective synthetic strategies, offering clear guidance for researchers in medicinal chemistry and drug discovery.

Application Note 1: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This protocol describes a one-pot, three-component reaction for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. This method utilizes readily available starting materials and proceeds through a cyclocondensation followed by oxidative halogenation.[1][2] Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have shown potent activity as protein kinase inhibitors in cancer therapy.[3][4]

Experimental Protocol

General Procedure for the Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines (from Enaminones): [1][2]

  • To an oven-dried reaction tube, add the enaminone (0.2 mmol) and the respective 5-aminopyrazole (0.2 mmol).

  • Add 1 mL of H₂O to the reaction tube.

  • Add the sodium halide (NaI, NaBr, or NaCl) (0.24 mmol, 1.2 equiv) and K₂S₂O₈ (0.3 mmol, 1.5 equiv) to the mixture.

  • Stir the reaction mixture in the air at 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with dichloromethane (DCM) and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

General Procedure for the Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines (from Chalcones): [1][2]

  • In an oven-dried reaction tube, combine the chalcone (0.2 mmol) and 5-aminopyrazole (0.2 mmol).

  • Add 1 mL of DMSO to the reaction tube.

  • Add the sodium halide (0.24 mmol, 1.2 equiv) and K₂S₂O₈ (0.3 mmol, 1.5 equiv).

  • Stir the reaction mixture in the air at 80 °C.

  • Monitor the reaction progress using TLC.

  • After completion, extract the mixture with DCM and water.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Evaporate the DCM to yield the crude product.

  • Purify the product via column chromatography with an ethyl acetate/hexane eluent system.

Quantitative Data Summary
Starting MaterialsHalogen SourceProductYield (%)
Enaminone + 5-AminopyrazoleNaI3-Iodo-pyrazolo[1,5-a]pyrimidine85-95
Enaminone + 5-AminopyrazoleNaBr3-Bromo-pyrazolo[1,5-a]pyrimidine80-90
Enaminone + 5-AminopyrazoleNaCl3-Chloro-pyrazolo[1,5-a]pyrimidine75-85
Chalcone + 5-AminopyrazoleNaI3-Iodo-pyrazolo[1,5-a]pyrimidine70-80

Synthetic Workflow

reagents Enaminone/Chalcone + 5-Aminopyrazole + Sodium Halide + K₂S₂O₈ reaction One-Pot Reaction (H₂O or DMSO, 80°C) reagents->reaction workup Extraction & Drying reaction->workup purification Column Chromatography workup->purification product 3-Halo-Pyrazolo[1,5-a]pyrimidine purification->product

Caption: One-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines.

Application Note 2: ZrCl₄-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines

This protocol details the synthesis of novel 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines through a zirconium(IV) chloride-catalyzed cyclization reaction.[5][6] This class of compounds is of significant interest due to their potential applications in medicinal chemistry, including their affinity for β-amyloid plaques, suggesting a role in the development of diagnostics for Alzheimer's disease.[5]

Experimental Protocol

General Procedure for the Preparation of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines: [5][6]

  • Dissolve the α,β-unsaturated ketone (0.5 mmol) in 0.5 mL of DMF.

  • Add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in 0.5 mL of EtOH at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic extracts and wash with H₂O and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data Summary
α,β-Unsaturated Ketone Substituent (R)ProductYield (%)
4-(N,N-dimethylamino)-phenyl-4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine28
9-anthryl-4-(9-anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine13
1-pyrenyl-6-methyl-1-phenyl-4-(1-pyrenyl)-1H-pyrazolo[3,4-b]pyridine20

Synthetic Workflow

start α,β-Unsaturated Ketone + 5-Amino-1-phenyl-pyrazole cyclization Cyclization Reaction start->cyclization catalyst ZrCl₄ (catalyst) DMF/EtOH, 95°C, 16h catalyst->cyclization extraction Work-up (CHCl₃/H₂O extraction) cyclization->extraction purify Column Chromatography extraction->purify final_product 4-Substituted 6-methyl-1-phenyl- 1H-pyrazolo[3,4-b]pyridine purify->final_product cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 STAT->Pim1 Transcription Activation Apoptosis Inhibition of Apoptosis Pim1->Apoptosis CellCycle Cell Cycle Progression Pim1->CellCycle cluster_membrane_trk Plasma Membrane Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Binding & Dimerization Ras Ras TRK->Ras Activation PI3K_TRK PI3K TRK->PI3K_TRK Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt_TRK Akt PI3K_TRK->Akt_TRK Akt_TRK->Proliferation

References

Application Notes and Protocols: Ethyl 1-phenyl-1H-pyrazole-3-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 1-phenyl-1H-pyrazole-3-carboxylate as a versatile starting material for the synthesis of potent kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. This document outlines a general synthetic strategy, detailed experimental protocols for key transformations, quantitative data on the biological activity of derived compounds, and visualizations of the targeted signaling pathways.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinases have become a primary focus for the development of targeted therapies. The pyrazole ring system is a highly effective scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. By modifying the substituents on the pyrazole ring, it is possible to modulate the potency and selectivity of these inhibitors. This compound serves as an excellent starting point for generating a diverse library of pyrazole-based compounds for screening against various kinase targets.

Synthetic Strategy Overview

A common and effective strategy for elaborating this compound into a library of potential kinase inhibitors involves a two-step process:

  • Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide in a mixture of water and a co-solvent like ethanol.

  • Amide Coupling: The resulting 1-phenyl-1H-pyrazole-3-carboxylic acid is then coupled with a variety of substituted anilines or other amines to generate a library of 1-phenyl-1H-pyrazole-3-carboxamides. This amide coupling can be facilitated by a number of standard coupling reagents.

This modular approach allows for the introduction of diverse chemical functionalities at the carboxamide position, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative pyrazole-based compounds against key kinase targets. This data is compiled from various studies and illustrates the potential of this scaffold in developing potent and selective inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound 8t FLT30.089MV4-110.00122
CDK20.719
CDK40.770
FN-1501 FLT32.33MV4-11-
CDK21.02
CDK40.39
Compound 7d CDK21470HCT-1163.81
Compound 9 CDK2960HCT-116-
BIRB 796 p38α---
SB 203580 p3850-100--

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-phenyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Amide Coupling of 1-phenyl-1H-pyrazole-3-carboxylic acid with a Substituted Aniline

This protocol details the formation of the amide bond, a key step in diversifying the pyrazole scaffold. The synthesis of potent FLT3 and CDK inhibitors often starts from a nitrated pyrazole carboxylic acid. The following is an adapted, general procedure.

Materials:

  • 1-phenyl-1H-pyrazole-3-carboxylic acid (or a suitable derivative like 4-nitro-1H-pyrazole-3-carboxylic acid) (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the substituted aniline, followed by DIPEA.

  • Add HATU portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenyl-1H-pyrazole-3-carboxamide derivative.

Mandatory Visualizations

Synthetic Workflow

G A Ethyl 1-phenyl-1H- pyrazole-3-carboxylate B Hydrolysis (e.g., NaOH, EtOH/H2O) A->B C 1-phenyl-1H-pyrazole- 3-carboxylic acid B->C D Amide Coupling (Amine, Coupling Agent) C->D E Library of 1-phenyl-1H- pyrazole-3-carboxamide Kinase Inhibitors D->E

Caption: General synthetic workflow for kinase inhibitors.

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Pathway

CDK_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Inactive) CyclinD_CDK46->pRb E2F E2F Rb->E2F sequesters G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 leads to S_Phase S Phase Entry (DNA Replication) G1_S_Genes->S_Phase CyclinE_CDK2->Rb further phosphorylates Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK pathway.

Signaling Pathway: p38 MAPK Pathway

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Targets (MK2, ATF2, etc.) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway.

Signaling Pathway: FLT3 Signaling Pathway

FLT3_Pathway FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 FLT3_active FLT3 Dimerization & Autophosphorylation FLT3->FLT3_active STAT5 STAT5 FLT3_active->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_active->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor Pyrazole-based FLT3 Inhibitor Inhibitor->FLT3_active

Caption: Inhibition of the FLT3 signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through a cyclocondensation reaction. This typically involves the reaction of a 1,3-dicarbonyl compound, such as ethyl 2,4-dioxo-4-phenylbutanoate, with phenylhydrazine.[1][2]

Q2: What are the critical factors influencing the yield of the reaction?

Several factors can significantly impact the yield of this compound synthesis. These include the purity of starting materials, reaction temperature and time, the choice of solvent, and the type of catalyst used (acidic or basic conditions).[1][3]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods help in determining the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

Issue 1: Low Yield

Low yields are a common issue in the synthesis of pyrazole derivatives. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction using TLC or LC-MS to ensure all starting materials have been consumed.[3]- Increase Temperature: Heating the reaction mixture, for instance, by refluxing, can drive the reaction to completion. Microwave-assisted synthesis can also be a viable option to improve yields and shorten reaction times.[3]
Suboptimal Catalyst - Catalyst Choice: The selection and concentration of the acid or base catalyst are crucial. For this type of synthesis, catalytic amounts of a protic acid like acetic acid are often used.[3][4][5]
Poor Quality of Starting Materials - Ensure Purity: Impurities in the 1,3-dicarbonyl compound or phenylhydrazine can lead to side reactions and consequently lower the yield of the desired product.[1]
Side Reactions - Formation of Isomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common side reaction that can reduce the yield of the target molecule.[1]
Issue 2: Formation of Side Products

The formation of unwanted byproducts can complicate purification and reduce the overall yield.

Side Product Potential Cause Mitigation Strategy
Regioisomers Lack of regioselectivity in the cyclocondensation reaction, especially with unsymmetrical 1,3-dicarbonyls.[1]- pH Control: Adjusting the pH can influence the initial nucleophilic attack of the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]- Solvent Choice: The use of specific solvents, such as fluorinated alcohols, has been shown to improve regioselectivity in some cases.[1]
Unreacted Intermediates Formation of stable intermediates, such as hydroxylpyrazolidines, that do not readily dehydrate to the final pyrazole product.[1]- Adjust Reaction Conditions: Increasing the temperature or adding a dehydrating agent can facilitate the conversion of stable intermediates to the final product.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on common literature procedures. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • In a suitable reaction vessel, dissolve substituted acetophenone in a solvent like ethanol.

  • Add diethyl oxalate and a base, such as sodium ethoxide.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, the intermediate product, ethyl 2,4-dioxo-4-phenylbutanoate, can be isolated.[2][4][5]

Step 2: Cyclocondensation to form this compound

  • To the solution containing ethyl 2,4-dioxo-4-phenylbutanoate, add phenylhydrazine.

  • Add a catalytic amount of a suitable acid, such as glacial acetic acid.[4][5]

  • Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by TLC.[6]

  • After the reaction is complete, cool the mixture and isolate the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, using an appropriate eluent system (e.g., ethyl acetate:hexane).[2]

Quantitative Data Summary

Reactants Solvent/Catalyst Reaction Conditions Yield Reference
Substituted acetophenones, diethyl oxalate, phenylhydrazineEthanol, Potassium t-butoxide0 °C to room temperature65-80%[2]
Substituted ethyl-2,4-dioxo-4-phenyl butanoate, hydrazine hydrateGlacial acetic acidReflux for 6-8 hrs at 80-90°C72% (for unsubstituted phenyl)[5]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Formation of 1,3-Dicarbonyl Intermediate cluster_step2 Step 2: Cyclocondensation Acetophenone Acetophenone Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate Acetophenone->Intermediate DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate FinalProduct This compound Intermediate->FinalProduct Base Base (e.g., NaOEt) Base->Intermediate catalyst Phenylhydrazine Phenylhydrazine Phenylhydrazine->FinalProduct Acid Acid (e.g., Acetic Acid) Acid->FinalProduct catalyst

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete check_reaction->incomplete  No complete Complete check_reaction->complete  Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_starting_materials Verify Purity of Starting Materials complete->check_starting_materials increase_time_temp->check_reaction impure Impure check_starting_materials->impure  No pure Pure check_starting_materials->pure  Yes purify_materials Purify Starting Materials impure->purify_materials check_side_products Analyze for Side Products (e.g., Isomers) pure->check_side_products purify_materials->start side_products_present Present check_side_products->side_products_present  Yes no_side_products Absent check_side_products->no_side_products  No optimize_conditions Optimize Reaction Conditions (pH, Solvent) side_products_present->optimize_conditions end Yield Improved no_side_products->end optimize_conditions->start

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow step1 Step 1: Preparation of Reactants Mix Acetophenone, Diethyl Oxalate, and Base in a suitable solvent. step2 Step 2: Formation of Intermediate Stir at room temperature and monitor reaction progress via TLC. step1->step2 step3 Step 3: Cyclocondensation Add Phenylhydrazine and an acid catalyst to the intermediate. step2->step3 step4 Step 4: Reaction Reflux the mixture for the designated time, continuing to monitor via TLC. step3->step4 step5 Step 5: Isolation Cool the reaction mixture and perform product work-up. step4->step5 step6 Step 6: Purification Purify the crude product using column chromatography. step5->step6 step7 {Step 7: Characterization | Analyze the final product for purity and confirmation of structure.} step6->step7

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

The choice of solvent is critical for successful recrystallization. Based on literature for structurally similar pyrazole derivatives, ethanol is a highly effective single solvent for this purpose. Other potential solvent systems include ethyl acetate or a mixed solvent system such as ether-hexane. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Q2: How much solvent should I use to dissolve the crude product?

The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. Using an excessive amount of solvent will result in a lower yield as more of the compound will remain in the solution upon cooling.

Q3: My compound is not dissolving even when heating the solvent. What should I do?

If the compound is not dissolving, you can try adding a small amount of additional solvent incrementally until it fully dissolves. Ensure the solvent is at its boiling point to maximize solubility. If the compound remains insoluble, the chosen solvent is likely unsuitable, and you should consider the alternative solvents mentioned in Q1.

Q4: No crystals are forming upon cooling. What are the possible reasons and solutions?

Several factors can hinder crystal formation:

  • Insufficient supersaturation: The solution may not be concentrated enough. You can try to induce crystallization by gently scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.

  • Too much solvent was used: If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration and then attempt to cool it again.

Q5: The product has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound precipitates as a liquid at a temperature above its melting point in the chosen solvent. To resolve this, you can try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly to encourage the formation of an ordered crystal lattice.

  • Consider using a different solvent system.

Q6: How can I improve the purity of my recrystallized product?

If the recrystallized product is still impure, a second recrystallization step may be necessary. Ensure that all insoluble impurities are removed by hot filtration before allowing the solution to cool. Washing the collected crystals with a small amount of cold recrystallization solvent can also help remove any remaining soluble impurities.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Yield Too much solvent used.Evaporate some of the solvent to concentrate the solution and cool again.
Cooling was not sufficient.Ensure the flask is cooled in an ice bath for an adequate amount of time.
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or a mixed solvent system where the compound has lower solubility when cold.
Formation of an Oil ("Oiling Out") The solution is supersaturated at a temperature above the compound's melting point in that solvent.Reheat to dissolve the oil, add more solvent, and cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. Be aware this may reduce the yield slightly.
Crystals are very fine or powder-like The solution was cooled too quickly or agitated during cooling.Allow the solution to cool undisturbed and slowly.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture while stirring until the solvent begins to boil. Add more ethanol in small portions until the solid has completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

Data Presentation

Solvent/Solvent System Solubility at High Temperature Solubility at Low Temperature Notes
EthanolHighLowA commonly used and effective single solvent for similar pyrazole esters.[1][2]
Ethyl AcetateModerate to HighLow to ModerateCan be effective; slow cooling is recommended.
Ether-HexaneModerate (in ether)Low (in hexane)A mixed solvent system where hexane acts as the anti-solvent.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end Troubleshooting_Tree Troubleshooting Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals No oiling_out Product Oils Out start->oiling_out Oil low_yield Low Yield start->low_yield Low solution1 Scratch flask interior Add seed crystal Concentrate solution no_crystals->solution1 solution2 Reheat to dissolve Add more solvent Cool very slowly oiling_out->solution2 solution3 Ensure minimum hot solvent was used Cool thoroughly in ice bath Recover from mother liquor low_yield->solution3

References

Common side products in the synthesis of 1,3-disubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the synthesis of 1,3-disubstituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 1,3-disubstituted pyrazoles, particularly via the Knorr synthesis?

A1: The most prevalent side product encountered during the synthesis of 1,3-disubstituted pyrazoles, especially when using unsymmetrical 1,3-diketones and substituted hydrazines (the Knorr synthesis), is the formation of the regioisomeric 1,5-disubstituted pyrazole.[1] This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the diketone, leading to two different intermediates that cyclize to form a mixture of regioisomers.[2]

Other potential side products and issues include:

  • Incomplete reaction: Leaving unreacted starting materials in the crude product.

  • Hydrazone intermediate: The reaction can sometimes stall at the hydrazone stage without cyclizing.

  • Hydroxylpyrazolidine intermediate: A stable cyclic hemiaminal that fails to dehydrate to the final pyrazole.

  • Colored impurities: Often yellow or red, these can arise from the decomposition of the hydrazine starting material or oxidation of reaction intermediates.[3]

  • Azine formation: Self-condensation of the hydrazone intermediate can lead to the formation of an azine byproduct.

Q2: How can I control the regioselectivity to favor the formation of the desired 1,3-disubstituted pyrazole over the 1,5-isomer?

A2: Controlling regioselectivity is a critical aspect of synthesizing a specific pyrazole isomer. Several factors can be manipulated to influence the outcome:

  • Solvent Choice: The polarity and nature of the solvent can have a significant impact. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[4]

  • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can influence which carbonyl group of the 1,3-diketone is more reactive and the nucleophilicity of the hydrazine, thereby affecting the initial point of attack and the final isomer ratio.

  • Nature of the Hydrazine: Using a hydrazine salt (e.g., phenylhydrazine hydrochloride) versus the free base can alter the regiochemical outcome. For instance, in some cases, the hydrochloride salt favors the formation of the 1,3-isomer, while the free base leads to the 1,5-isomer.[5]

  • Steric and Electronic Effects: The substituents on both the 1,3-diketone and the hydrazine play a crucial role. Bulky groups or strong electron-withdrawing/donating groups can direct the reaction towards a specific isomer.

Q3: What are the best methods to separate the 1,3- and 1,5-disubstituted pyrazole isomers if a mixture is formed?

A3: If a mixture of regioisomers is obtained, several purification techniques can be employed:

  • Column Chromatography: This is the most common and effective method for separating pyrazole isomers. Careful selection of the stationary phase (typically silica gel) and the eluent system is crucial for achieving good separation.

  • Recrystallization: In some cases, fractional crystallization can be used to separate isomers if they have sufficiently different solubilities in a particular solvent.

  • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For smaller scale separations or when column chromatography is challenging, these techniques can provide high-purity isomers.

Q4: How can I confirm the structure of my pyrazole product and differentiate between the 1,3- and 1,5-isomers?

A4: Spectroscopic methods are essential for the unambiguous identification of pyrazole regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers due to the different chemical environments of the protons and carbons on the pyrazole ring and its substituents.

  • 2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the isomers and their mass fragmentation patterns can provide clues to their structure.[3]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and monitor by TLC. - Increase reaction temperature. - Use a more effective catalyst (e.g., a stronger acid).
Purity of starting materials.- Ensure the purity of the 1,3-diketone and hydrazine using techniques like recrystallization or distillation.
Formation of stable intermediates (e.g., hydroxylpyrazolidine).- Add a dehydrating agent (e.g., molecular sieves). - Increase the reaction temperature or use a stronger acid catalyst to promote dehydration.
Formation of a Mixture of Regioisomers Use of an unsymmetrical 1,3-diketone.- Modify the solvent system (e.g., use fluorinated alcohols like TFE or HFIP).[4] - Adjust the pH of the reaction mixture. - Experiment with using the hydrazine free base versus its hydrochloride salt.[5]
Reaction Mixture Turns Dark/Forms Colored Impurities Decomposition of hydrazine.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add the hydrazine slowly to the reaction mixture.
Oxidation of intermediates or products.- Use degassed solvents. - Work up the reaction promptly upon completion.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Attempt to form a salt of the pyrazole to induce crystallization. - Use column chromatography for purification.
Co-elution of isomers during chromatography.- Screen different eluent systems for better separation on TLC. - Use a longer chromatography column or a different stationary phase.

Data Presentation

Table 1: Influence of Solvent on the Regioselectivity of the Reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and Methylhydrazine

SolventTemperature (°C)Isomer Ratio (1,3- : 1,5-)Total Yield (%)
EthanolReflux50 : 5085
2,2,2-Trifluoroethanol (TFE)Reflux85 : 1590
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Reflux97 : 392

Data compiled from information presented in literature.[4]

Table 2: Influence of Hydrazine Reagent on Regioselectivity

1,3-DiketoneHydrazine ReagentSolventIsomer Ratio (1,3- : 1,5-)
1-Phenyl-3-methyl-1,3-propanedionePhenylhydrazine hydrochlorideMethanol97 : 3
1-Phenyl-3-methyl-1,3-propanedionePhenylhydrazine (free base)Methanol14 : 86

Data compiled from information presented in literature.[5]

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of a 1,3-Disubstituted Pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0-1.2 eq) to the stirred solution. If using a hydrazine salt, an equivalent of a base (e.g., sodium acetate) may be added. A catalytic amount of acid (e.g., glacial acetic acid) can also be added at this stage.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Separation of 1,3- and 1,5-Disubstituted Pyrazole Isomers by Column Chromatography

  • TLC Analysis: Develop a TLC method to achieve good separation of the two isomers. Screen various solvent systems (e.g., mixtures of hexanes and ethyl acetate).

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent system.

  • Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis of Fractions: Monitor the fractions by TLC to identify those containing the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated products.

Mandatory Visualization

ReactionPathways diketone Unsymmetrical 1,3-Diketone intermediate1 Hydrazone Intermediate A diketone->intermediate1 Attack at C1 intermediate2 Hydrazone Intermediate B diketone->intermediate2 Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediate1 hydrazine->intermediate2 pyrazole13 1,3-Disubstituted Pyrazole intermediate1->pyrazole13 Cyclization & Dehydration pyrazole15 1,5-Disubstituted Pyrazole intermediate2->pyrazole15 Cyclization & Dehydration

Caption: Competing reaction pathways in the Knorr synthesis of pyrazoles.

TroubleshootingFlowchart start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions analyze_side_products Analyze Side Products (TLC/GC-MS) optimize_conditions->analyze_side_products isomers Regioisomers Present? analyze_side_products->isomers incomplete_rxn Incomplete Reaction? analyze_side_products->incomplete_rxn modify_solvent Modify Solvent/ pH/Reagent isomers->modify_solvent Yes purify Purify (Column/ Recrystallization) isomers->purify No increase_time_temp Increase Time/ Temperature/Catalyst incomplete_rxn->increase_time_temp Yes incomplete_rxn->purify No modify_solvent->optimize_conditions increase_time_temp->optimize_conditions end Pure Product purify->end

Caption: Troubleshooting workflow for pyrazole synthesis.

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1][2] The reaction can yield a mixture of two regioisomers, which are often challenging to separate.[1] Controlling the formation to yield a single, desired regioisomer is critical because different regioisomers can possess significantly varied biological activities, physical properties, and toxicological profiles.[2]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2][3]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound enhance the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2][3]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the resulting regioisomers.[2]

Q3: What are some alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:[2]

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can direct the cyclization to favor a single regioisomer.[2][5]

  • [3+2] Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, for example between sydnones and alkynes, can offer a high degree of regioselectivity in the synthesis of polysubstituted pyrazoles.[6][7] Another approach involves the reaction of diazo compounds with suitable dipolarophiles.[6][8]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method has been shown to provide excellent regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[9]

  • Metal-Catalyzed Reactions: Various metal-catalyzed methods, including those using iron, ruthenium, or copper catalysts, have been developed for the regioselective synthesis of substituted pyrazoles from different starting materials.[6]

Troubleshooting Guides

Issue 1: My pyrazole synthesis yields a mixture of regioisomers.

Possible Cause: The electronic and steric effects of the substituents on your unsymmetrical 1,3-dicarbonyl and/or substituted hydrazine do not sufficiently differentiate the reactivity of the two carbonyl groups under standard reaction conditions.

Solutions:

  • Modify Reaction Conditions: Systematically vary the solvent, temperature, and pH to optimize for the formation of the desired regioisomer. As highlighted in the data below, changing the solvent from ethanol to a fluorinated alcohol like TFE or HFIP can dramatically improve regioselectivity.[4]

  • Introduce a Directing Group: If possible, modify one of the starting materials to include a bulky or strongly electron-withdrawing/donating group to favor the formation of one regioisomer.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine. Regioisomer A refers to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position, while Regioisomer B has the opposite substitution pattern.

EntrySolventRatio (A:B)Total Yield (%)Reference
12-FurylCF₃EtOH36:6499[4]
22-FurylCF₃TFE85:1599[4]
32-FurylCF₃HFIP97:398[4]
42-FurylCF₂CF₃EtOH64:3693[4]
52-FurylCF₂CF₃TFE98:299[4]
62-FurylCF₂CF₃HFIP>99:<199[4]
72-FurylCO₂EtEtOH44:5686[4]
82-FurylCO₂EtTFE89:1199[4]
92-FurylCO₂EtHFIP93:798[4]
Issue 2: The major product of my reaction is the undesired regioisomer.

Possible Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.

Solutions:

  • Explore Alternative Synthetic Routes: Consider a different synthetic strategy that is known to favor the desired substitution pattern. For example, if the Knorr synthesis fails, a [3+2] cycloaddition approach might provide the desired regioselectivity.[2][6]

  • Protecting Group Strategy: It may be possible to use a protecting group to temporarily block one of the reactive sites, forcing the reaction to proceed at the other, and then deprotect to obtain the desired product.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Possible Cause: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

Solutions:

  • Chromatographic Separation: Meticulous column chromatography on silica gel is often the most effective method for separating regioisomers.[5] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best possible separation.[2]

  • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification technique.

Experimental Protocols

Key Experiment 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from a method shown to significantly improve regioselectivity in the synthesis of N-methylpyrazoles.[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Key Experiment 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol provides a method for the synthesis of 1,3,5-trisubstituted pyrazoles with high regioselectivity.[9]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Pyridine

Procedure:

  • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial Nucleophilic\nAttack Initial Nucleophilic Attack Unsymmetrical\n1,3-Dicarbonyl->Initial Nucleophilic\nAttack Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Initial Nucleophilic\nAttack Intermediate A Intermediate A Initial Nucleophilic\nAttack->Intermediate A Attack at C1 Intermediate B Intermediate B Initial Nucleophilic\nAttack->Intermediate B Attack at C3 Cyclization/\nDehydration A Cyclization/ Dehydration A Intermediate A->Cyclization/\nDehydration A Cyclization/\nDehydration B Cyclization/ Dehydration B Intermediate B->Cyclization/\nDehydration B Regioisomer A Regioisomer A Cyclization/\nDehydration A->Regioisomer A Regioisomer B Regioisomer B Cyclization/\nDehydration B->Regioisomer B

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

G start Poor Regioselectivity Observed check_conditions Modify Reaction Conditions? start->check_conditions change_solvent Change Solvent (e.g., to TFE/HFIP) check_conditions->change_solvent Yes alternative_route Consider Alternative Synthetic Route check_conditions->alternative_route No change_temp Vary Temperature change_solvent->change_temp change_ph Adjust pH change_temp->change_ph re_evaluate Re-evaluate Regioselectivity change_ph->re_evaluate is_ratio_good Ratio > 95:5? re_evaluate->is_ratio_good is_ratio_good->alternative_route No success Desired Regioisomer Obtained is_ratio_good->success Yes separation Separate Isomers is_ratio_good->separation Separation Feasible? cycloaddition [3+2] Cycloaddition alternative_route->cycloaddition tosylhydrazone Tosylhydrazone Method alternative_route->tosylhydrazone separation->success

Caption: Troubleshooting workflow for poor regioselectivity.

References

Optimization of reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazoles?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves reacting a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1][2]

Q2: Why is my pyrazole synthesis yield consistently low?

A2: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or the formation of side products. Key areas to investigate are reaction time, temperature, and catalyst choice. Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm if the starting materials are fully consumed. For many condensation reactions, heating under reflux is necessary, and microwave-assisted synthesis can sometimes improve yields and shorten reaction times.[3]

Q3: I am observing a mixture of products. What is the likely cause?

A3: You are likely dealing with the formation of regioisomers. This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound (e.g., an unsymmetrical β-diketone or β-ketoester) with a substituted hydrazine.[4] The reaction can proceed via two different cyclization pathways, leading to two distinct pyrazole products.[4]

Troubleshooting Guide: Optimizing Reaction Conditions

This guide addresses specific issues related to temperature, solvent, and catalyst selection.

Issue 1: Poor Regioselectivity (Formation of Isomeric Mixture)

When using unsymmetrical 1,3-dicarbonyls, the initial reaction can occur at either of the two carbonyl groups, leading to a mixture of regioisomers.[1][5] The selectivity is influenced by the steric and electronic properties of the substituents and the reaction conditions.[5]

Possible Causes & Solutions:

  • Solvent Choice: The polarity and nature of the solvent can dramatically influence regioselectivity.[6] Protic solvents may favor one isomer, while aprotic solvents may favor the other.[7]

    • Solution: Screen a variety of solvents. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of the desired isomer in certain reactions.[6] These non-nucleophilic alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group.[6]

  • pH Control: The pH of the reaction medium can alter the reaction pathway.[1]

    • Solution: Adjusting the pH can influence which carbonyl group the hydrazine initially attacks. For reactions with arylhydrazines, acidic conditions might favor one regioisomer, while neutral conditions could favor the other.[1]

  • Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the product distribution.

    • Solution: Try running the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature to favor the thermodynamically more stable product.

Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis

EntrySolventTemperatureTimeRatio of Regioisomers (Desired:Undesired)
1Ethanol (EtOH)Room Temp.12 hLow selectivity (e.g., 50:50)
2TolueneReflux8 hModerate selectivity
32,2,2-Trifluoroethanol (TFE)Room Temp.12 hHigh selectivity (e.g., 85:15)[6]
41,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp.12 hVery High selectivity (e.g., 97:3)[6]
Note: Ratios are illustrative and highly dependent on the specific substrates used.
Issue 2: Reaction Not Proceeding or Incomplete

Failure for a reaction to go to completion is a common problem leading to low yields and difficult purification.

Possible Causes & Solutions:

  • Insufficient Temperature: Many cyclocondensation reactions require significant thermal energy to overcome the activation barrier, especially the final dehydration step to form the aromatic pyrazole ring.[1][3]

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a standard approach.[5] For high-boiling point solvents, ensure the temperature is appropriately controlled. A temperature-controlled approach can be crucial; for some reactions, heating to 95 °C is optimal.[8]

  • Inappropriate Catalyst: The Knorr pyrazole synthesis and related reactions are often acid-catalyzed.[5] The absence of a catalyst or the use of an incorrect one can stall the reaction.

    • Solution: Introduce a suitable catalyst. For Knorr-type syntheses, a catalytic amount of a protic acid like glacial acetic acid or a mineral acid is often effective. In other cases, Lewis acids (e.g., La(OTf)₃, Yb(PFO)₃) or even certain nanoparticles (e.g., nano-ZnO) have proven to be excellent catalysts.[9] Sometimes, a base is required to facilitate the reaction.[2]

  • Solvent Effects: The reaction may be slow or unfavorable in the chosen solvent.

    • Solution: Experiment with different solvents. While traditional solvents like ethanol or toluene are common, ionic liquids or deep eutectic solvents (DESs) have emerged as green alternatives that can accelerate reaction rates.[10][11] In some cases, solvent-free conditions using a solid support or a liquid catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[12]

Table 2: Optimization of Catalyst and Temperature

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene10016No Reaction
2La(OTf)₃ (10)Water10016Low
3La(OTf)₃ (10)Toluene10012High (e.g., >90%)[13]
4Acetic Acid (cat.)EthanolReflux1Good (e.g., ~79%)[14]
5TBAB (1.0 mmol)NoneRoom Temp.< 1Good[12]
Note: Yields are highly substrate and reaction-specific.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a representative example for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[15]

Materials:

  • β-ketoester (e.g., Ethyl benzoylacetate, 3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • Combine the ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a suitable reaction vial.[15]

  • Add 1-propanol (3 mL) and glacial acetic acid (3 drops) to the mixture.[15]

  • Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[5][15]

  • Monitor the reaction progress by TLC to ensure the consumption of the starting ketoester.[15]

  • Once the reaction is complete, add water (10 mL) to the hot solution to facilitate precipitation.[15]

  • Allow the mixture to cool slowly to room temperature with vigorous stirring to complete the precipitation.[15]

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.[5]

Visual Guides: Workflows and Logic Diagrams

General Workflow for Pyrazole Synthesis Optimization

This diagram outlines a systematic approach to optimizing the reaction conditions for pyrazole synthesis.

G start Define Substrates (1,3-Dicarbonyl & Hydrazine) initial_rxn Initial Reaction Test (e.g., Reflux in EtOH) start->initial_rxn analyze Analyze Outcome (Yield, Purity, Regioselectivity) initial_rxn->analyze opt_cat Catalyst Screening (Acidic, Basic, Lewis Acid) analyze->opt_cat Problematic? opt_sol Solvent Screening (Polar, Apolar, Fluorinated) analyze->opt_sol Problematic? opt_temp Temperature Screening (Room Temp to Reflux) analyze->opt_temp Problematic? optimized Optimized Conditions analyze->optimized Acceptable? opt_cat->optimized opt_sol->optimized opt_temp->optimized final_product Isolate & Characterize Final Product optimized->final_product

Caption: A workflow for systematic optimization of pyrazole synthesis.

Troubleshooting Logic for Low Reaction Yield

This flowchart provides a step-by-step logical guide to diagnosing and solving the problem of low product yield.

G rect_node rect_node start Problem: Low Yield q1 Is the reaction complete (TLC)? start->q1 q2 Is a catalyst being used? q1->q2 No sol1 Increase reaction time or monitor until SM is consumed. q1->sol1 Yes q3 Is the temperature adequate? q2->q3 No sol2 Add appropriate catalyst (e.g., Acetic Acid). q2->sol2 Yes q4 Are side products observed? q3->q4 No sol3 Increase temperature / reflux. q3->sol3 Yes sol4 Optimize conditions to improve selectivity (see Issue 1). q4->sol4 Yes end Re-evaluate Yield q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: A troubleshooting flowchart for addressing low yields.

References

Removal of unreacted starting materials from Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. Our focus is to address common challenges encountered during the removal of unreacted starting materials and other impurities.

Troubleshooting Guide

This guide is designed to help you resolve common issues during the purification of this compound.

Q1: My final product is an oil and won't crystallize. What should I do?

This is a common issue referred to as "oiling out." It occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this:

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a lower temperature.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container or a dewar can facilitate gradual cooling, which encourages crystal formation over oiling out.

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial. For instance, if you are using ethanol, consider trying an ethanol/water or a hexane/ethyl acetate mixture.[1]

  • Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

  • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create a rough surface that promotes nucleation and crystal growth.

Q2: After purification, I still see starting materials in my NMR spectrum. How can I remove them?

The presence of residual starting materials, typically phenylhydrazine and a β-keto ester or its equivalent, requires a targeted purification strategy.

  • For residual phenylhydrazine:

    • Acid Wash: Phenylhydrazine is basic and can be removed by washing the organic solution of your product with a dilute acid, such as 1M HCl. The phenylhydrazine will form a water-soluble salt and move to the aqueous layer. Be sure to subsequently wash with a neutral brine solution to remove any remaining acid.[2][3]

    • Extraction: Liquid-liquid extraction can be effective. Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with an acidic aqueous solution.[4]

  • For residual β-keto ester or other dicarbonyl compounds:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate your product from the more polar starting materials.[5]

    • Recrystallization: If the polarity difference is significant, recrystallization from a carefully chosen solvent system can also be effective.

Q3: My recovery yield after recrystallization is very low. How can I improve it?

Low recovery is a frequent problem in recrystallization. Here are some tips to maximize your yield:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize precipitation.

  • Solvent Choice: The choice of solvent is critical. The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with different solvents or mixed solvent systems to find the optimal one. Common solvents for pyrazole derivatives include ethanol, methanol, and mixtures like hexane/ethyl acetate.[1]

  • Concentrate the Mother Liquor: After filtering your crystals, you can often recover more product by concentrating the remaining solution (the mother liquor) and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect?

Based on common synthetic routes, the most likely unreacted starting materials are phenylhydrazine and a β-dicarbonyl compound , such as diethyl oxalate or an ethyl benzoylacetate derivative.[6][7]

Q2: What is the best general-purpose purification method for this compound?

For high purity, column chromatography on silica gel is often the most reliable method. It provides excellent separation of the product from both polar and non-polar impurities. For scaling up, recrystallization is a more practical and economical choice, provided a suitable solvent system can be identified.

Q3: Can I use an acid/base extraction to purify my product?

While an acid wash is effective for removing basic impurities like phenylhydrazine, the pyrazole ring itself has basic character. Therefore, it's possible to form an acid addition salt of your product, which could lead to its loss into the aqueous layer.[8][9] It is advisable to perform this on a small scale first and check the pH carefully.

Q4: How can I monitor the purity of my compound during the purification process?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purity. By spotting your crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your product from impurities.

Data Presentation

The following table provides an illustrative comparison of common purification methods for this compound. Note: The values presented are typical estimates and may vary depending on the specific experimental conditions and the nature of the impurities.

Purification MethodTypical PurityTypical RecoveryThroughputKey AdvantagesKey Disadvantages
Recrystallization >98%60-85%HighCost-effective, scalableRequires suitable solvent, risk of oiling out
Column Chromatography >99%70-95%LowHigh resolution, versatileTime-consuming, uses large solvent volumes
Acid Wash --HighEffectively removes basic impuritiesRisk of product loss if product is basic
Vacuum Distillation >97%50-80%MediumGood for thermally stable liquidsNot suitable for high melting point solids

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few more drops of hot ethanol until the turbidity just disappears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude Product acid_wash Acid Wash (e.g., 1M HCl) to remove Phenylhydrazine crude->acid_wash extraction Liquid-Liquid Extraction acid_wash->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration purification_choice Purification Method concentration->purification_choice column Column Chromatography purification_choice->column High Purity Needed recrystallization Recrystallization purification_choice->recrystallization Scalability Needed pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Problem with Purification oiling_out Product is Oiling Out start->oiling_out low_yield Low Recrystallization Yield start->low_yield impurities Starting Materials Remain start->impurities oiling_out_sol1 Increase Solvent Volume oiling_out->oiling_out_sol1 oiling_out_sol2 Slow Down Cooling oiling_out->oiling_out_sol2 oiling_out_sol3 Change Solvent System oiling_out->oiling_out_sol3 oiling_out_sol4 Use Seed Crystal oiling_out->oiling_out_sol4 low_yield_sol1 Minimize Hot Solvent low_yield->low_yield_sol1 low_yield_sol2 Ensure Thorough Cooling low_yield->low_yield_sol2 low_yield_sol3 Optimize Solvent Choice low_yield->low_yield_sol3 low_yield_sol4 Concentrate Mother Liquor low_yield->low_yield_sol4 impurity_type What type of impurity? impurities->impurity_type phenylhydrazine Phenylhydrazine (Basic) impurity_type->phenylhydrazine Basic keto_ester β-Keto Ester (Polar) impurity_type->keto_ester Polar phenylhydrazine_sol Perform Acid Wash (1M HCl) phenylhydrazine->phenylhydrazine_sol keto_ester_sol1 Use Column Chromatography keto_ester->keto_ester_sol1 keto_ester_sol2 Optimize Recrystallization keto_ester->keto_ester_sol2

References

Technical Support Center: Characterization of Impurities in Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. It offers insights into the identification and quantification of impurities, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound samples?

Impurities in this compound can originate from several sources, including the manufacturing process and degradation.[1] They are generally classified into organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These can be starting materials, intermediates, by-products from the synthesis, and degradation products.[1] For instance, in a typical synthesis, unreacted diethyl oxalate and acetophenone derivatives could be present.[2][3] Side reactions might also lead to isomeric impurities or related pyrazole derivatives.

  • Inorganic Impurities: These may include reagents, catalysts, and salts used during the synthesis and purification steps.

  • Residual Solvents: Solvents used during the synthesis or purification process (e.g., ethanol, methylene chloride, hexane) may remain in the final product.[4]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a cornerstone for separating and quantifying organic impurities.[1][5][6] Its selectivity allows for the determination of individual components in a single analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural characterization of unknown impurities.[5][7] Techniques like electrospray ionization (ESI) are commonly used.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the definitive structural elucidation of isolated impurities.[5][7][8] 2D NMR techniques can further aid in complex structural assignments.[8]

Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?

Identifying unknown peaks requires a systematic approach. The following workflow outlines a common strategy for impurity identification.

start Unexpected Peak Observed in HPLC lcms Perform LC-MS Analysis start->lcms mol_weight Determine Molecular Weight lcms->mol_weight fragmentation Analyze Fragmentation Pattern mol_weight->fragmentation db_search Search Compound Databases fragmentation->db_search propose_structure Propose Putative Structure(s) db_search->propose_structure isolate Isolate Impurity (Prep-HPLC) propose_structure->isolate nmr Acquire NMR Data (1H, 13C, 2D) isolate->nmr elucidate Elucidate Final Structure nmr->elucidate end Impurity Identified elucidate->end

References

Troubleshooting low conversion rates in pyrazole cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during pyrazole cyclocondensation reactions. Below, you will find troubleshooting guides and frequently asked questions in a practical question-and-answer format, alongside detailed experimental protocols and data-driven insights to support your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[2][3] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[2] The reaction of α,β-unsaturated ketones or aldehydes with hydrazines also provides a viable route to pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[1][4][5]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] Regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[3] For instance, with unsymmetrical 1,3-diketones, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two potential regioisomeric pyrazole products.[3]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to give better results than polar protic solvents like ethanol for the cyclocondensation of aryl hydrazines with 1,3-diketones.[1][6]

  • pH Control: The reaction pH can alter the reaction pathway. Acidic conditions may favor the formation of one regioisomer over another.[3]

  • Starting Material Modification: In some cases, modifying the starting materials, for instance by using a protecting group, can help direct the cyclization to the desired regioisomer.

Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?

A3: Low conversion rates in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

Potential Causes for Low Yield:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, which reduces the yield and complicates purification.[2][6] It is crucial to use high-purity starting materials.[6]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and catalyst play a critical role in reaction efficiency. These conditions often require optimization for different substrates.[6][7]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can impede the reaction, leading to lower yields.[6]

  • Formation of Stable Intermediates: In some instances, a stable intermediate, such as a hydrazone or a hydroxylpyrazolidine, may form but not efficiently cyclize and dehydrate to the final pyrazole product.[2][3] Adjusting reaction conditions, like increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[2]

  • Side Reactions: Undesired side reactions can compete with the main reaction, consuming starting materials and reducing the yield of the desired pyrazole.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to identifying and resolving issues leading to low yields in pyrazole cyclocondensation reactions.

Issue: Low or No Product Formation

Potential Cause Suggested Solution
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions proceed well at room temperature, while others require heating to reflux.[3][8] Monitor the reaction at different temperatures to find the optimal condition.
Inappropriate Solvent The choice of solvent can dramatically influence reaction rates and yields.[6] For certain substrates, aprotic dipolar solvents like DMF or NMP may be superior to commonly used alcohols.[1][6] Consider screening a variety of solvents.
Catalyst Inactivity or Absence Many pyrazole syntheses are acid-catalyzed.[3][9] If using a catalyst, ensure it is active. If not using a catalyst, consider adding a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a solid acid catalyst.
Poor Quality of Starting Materials Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR or HPLC.[6] Impurities can inhibit the reaction or lead to side products.[2][6]
Steric Hindrance If your substrates are sterically demanding, consider using more forcing reaction conditions (higher temperature, longer reaction time) or a different synthetic route.[6]

Issue: Presence of Unreacted Starting Materials

Potential Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS.[2] If starting materials are still present after the initially planned time, extend the reaction duration.
Reversible Reaction The initial condensation to form the hydrazone intermediate can be reversible.[3] Consider removing water as it forms, for example by using a Dean-Stark apparatus, to drive the equilibrium towards the product.
Low Reaction Temperature Increase the reaction temperature to provide sufficient energy for the reaction to proceed to completion.

Issue: Formation of Multiple Products (Side Reactions)

Potential Cause Suggested Solution
Formation of Regioisomers As discussed in the FAQs, this is common with unsymmetrical 1,3-dicarbonyls.[2][3] Optimize solvent and pH to improve regioselectivity.[1][3]
Side Reactions of Starting Materials Impurities or inherent reactivity of the starting materials can lead to byproducts.[6] Ensure high purity of reagents.
Decomposition of Product or Reactants If the reaction is run at too high a temperature or for too long, the desired product or starting materials may decompose. Monitor the reaction and optimize the conditions to minimize degradation.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[3]

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[2][3] A typical reaction time is 1-3 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature or in an ice bath to facilitate precipitation of the product.[3]

  • Collect the solid product by filtration, wash it with a small amount of cold solvent or water, and air dry.[3]

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.[2][3]

Protocol 2: Solvent-Free Synthesis of Pyrazoles

This protocol outlines an environmentally friendly, solvent-free method for pyrazole synthesis.[8]

Materials:

  • 1,2-Diacylhydrazine or 4-phenylurazole (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol)

Procedure:

  • In a flask, thoroughly grind a mixture of the 1,2-diacylhydrazine or 4-phenylurazole and TBAB.

  • Add the dialkyl acetylenedicarboxylate and then the isocyanide to the mixture and mix thoroughly with a glass rod.

  • Allow the resulting mixture to stand at room temperature. A thick brown solution should form after a few minutes.

  • Keep the reaction flask at room temperature for the stipulated time, monitoring completion by TLC.[8]

  • Upon completion, the product can be isolated and purified.

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

The following table summarizes the effect of different solvents on the yield of a model pyrazole synthesis reaction. This data highlights the importance of solvent screening during optimization.

SolventReaction Time (h)Yield (%)Reference
Acetone7275[8]
Ethanol-Moderate[1]
N,N-Dimethylformamide (DMF)-Good[1]
N-Methyl-2-pyrrolidone (NMP)-Good[1]
N,N-Dimethylacetamide (DMAc)-Good[1]
Water (with catalyst)1Good[10]

Note: Yields are highly substrate-dependent. This table provides a general trend for comparison.

Visualizations

Below are diagrams illustrating key workflows and concepts in troubleshooting pyrazole synthesis.

G Troubleshooting Low Conversion in Pyrazole Synthesis start Low Conversion Rate Observed check_purity Check Purity of Starting Materials (1,3-Dicarbonyl, Hydrazine) start->check_purity check_purity->start If impure, purify/replace optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure temp Adjust Temperature optimize_conditions->temp solvent Screen Solvents (Protic vs. Aprotic) optimize_conditions->solvent catalyst Add or Change Catalyst (e.g., Acid) optimize_conditions->catalyst time Extend Reaction Time optimize_conditions->time analyze_side_products Analyze Side Products (TLC, LC-MS, NMR) temp->analyze_side_products solvent->analyze_side_products catalyst->analyze_side_products time->analyze_side_products regioisomers Issue: Regioisomers Solution: Modify pH, Solvent analyze_side_products->regioisomers Multiple spots stable_intermediate Issue: Stable Intermediate Solution: Add Dehydrating Agent, Increase Temp analyze_side_products->stable_intermediate Intermediate detected success Improved Conversion Rate analyze_side_products->success If conversion improves regioisomers->success stable_intermediate->success

Caption: A logical workflow for troubleshooting low pyrazole yield.

G General Knorr Pyrazole Synthesis Workflow start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine heat Heat to Reflux (Monitor by TLC) add_hydrazine->heat cool Cool Reaction Mixture heat->cool Reaction Complete filter Filter Crude Product cool->filter purify Purify Product (Recrystallization/Chromatography) filter->purify end Pure Pyrazole purify->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Alternative Purification Methods for Pyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole esters. This resource offers detailed experimental protocols and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative purification methods for pyrazole esters besides column chromatography?

A1: The most common alternative purification methods for pyrazole esters are recrystallization and acid-base extraction. Recrystallization is a technique used to purify solid compounds based on differences in solubility. Acid-base extraction is a liquid-liquid extraction method that separates compounds based on their acidic or basic properties.

Q2: How do I choose the best purification method for my pyrazole ester?

A2: The choice of purification method depends on the properties of your pyrazole ester and the impurities present.

  • Recrystallization is ideal for solid compounds with moderate purity, where the impurities have different solubility profiles from the desired product.

  • Column Chromatography is a versatile method for separating complex mixtures, isomers, and for purifying non-crystalline compounds.

  • Acid-Base Extraction is effective for removing acidic or basic impurities from a neutral pyrazole ester product.

Q3: What are the common impurities in pyrazole ester synthesis?

A3: Common impurities in pyrazole ester synthesis, particularly from the Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound and a hydrazine, include unreacted starting materials (1,3-dicarbonyl and hydrazine), regioisomers of the pyrazole ester, and side-products from hydrazine decomposition, which can cause discoloration (yellow/red) in the reaction mixture.[1]

Q4: Can I use recrystallization to separate regioisomers of a pyrazole ester?

A4: Yes, fractional recrystallization can be employed to separate regioisomers if they exhibit sufficiently different solubilities in a specific solvent system. This process involves multiple, sequential recrystallization steps to enrich one isomer over the other.

Troubleshooting Guides

Recrystallization
ProblemPotential Cause(s)Troubleshooting Solution(s)
"Oiling out" (product separates as a liquid instead of crystals)The compound is precipitating at a temperature above its melting point. The solution is too saturated.- Add more of the "good" solvent to decrease the saturation. - Ensure a slow cooling rate; use an insulated container. - Try a different solvent system with a lower boiling point. - Use a seed crystal to induce crystallization.
Low Yield Too much solvent was used. The solution was not cooled sufficiently. The chosen solvent is too good at dissolving the compound even at low temperatures.- Use the minimum amount of hot solvent required for dissolution. - Cool the solution in an ice bath to maximize precipitation. - Choose a solvent where the pyrazole ester has high solubility at high temperatures and low solubility at low temperatures.
Colored Impurities Present Colored byproducts from the reaction, often due to hydrazine decomposition.[1]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
No Crystals Form The solution is not supersaturated. The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites.
Flash Column Chromatography
ProblemPotential Cause(s)Troubleshooting Solution(s)
Poor Separation Inappropriate solvent system. Column was not packed properly. Sample was loaded improperly.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation of spots. - Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the sample in a minimal amount of solvent and load it as a narrow band.
Compound is Unstable on Silica Gel The acidic nature of silica gel is causing decomposition of the pyrazole ester.- Deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the eluent.[2] - Use an alternative stationary phase such as alumina or florisil.[3]
Compound Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.- Adjust the solvent polarity. If the compound elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity.
Tailing of Peaks The compound is interacting too strongly with the stationary phase. The column is overloaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds). - Reduce the amount of sample loaded onto the column.
Compound Doesn't Elute The compound has decomposed on the column. The eluent is not polar enough.- First, test the stability of your compound on a silica TLC plate.[3] If it's unstable, consider alternative stationary phases. - If stable, gradually increase the polarity of the eluent.

Data Presentation

Solvent Selection for Pyrazole Ester Purification

The following table provides a general guide for selecting solvents for different purification techniques. The optimal solvent system will depend on the specific structure of the pyrazole ester.

Purification MethodSolvent TypeExamplesPolarityNotes
Recrystallization (Single Solvent) Protic & AproticEthanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Cyclohexane, WaterVariesThe ideal solvent dissolves the compound when hot but not when cold.
Recrystallization (Mixed Solvent) Good Solvent / Anti-SolventEthanol/Water, Hexane/Ethyl Acetate, Hexane/AcetoneVariesUsed when a single suitable solvent cannot be found.
Normal-Phase Chromatography Non-polar mobile phase with a polar modifierHexane/Ethyl Acetate, Dichloromethane/MethanolLow to HighThe eluent polarity is gradually increased to elute compounds of increasing polarity.
Reversed-Phase Chromatography Polar mobile phase with a less polar modifierWater/Acetonitrile, Water/MethanolHigh to LowUsed for purifying polar compounds that are not well-retained on normal-phase silica.
Acid-Base Extraction Immiscible Organic Solvent and Aqueous Acid/BaseDiethyl ether, Dichloromethane, Ethyl Acetate & aq. HCl, aq. NaOH, aq. NaHCO₃N/AThe pyrazole ester should be soluble in the organic solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable for purifying solid pyrazole esters when a single solvent with a significant temperature-dependent solubility is identified.

  • Dissolution: Place the crude pyrazole ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude pyrazole ester in a minimum amount of a hot "good" solvent (in which it is soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Protocol 3: Flash Column Chromatography

This protocol outlines a general procedure for purifying pyrazole esters using flash column chromatography.

  • Solvent System Selection: Using TLC, determine a solvent system that gives the desired pyrazole ester an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading:

    • Dissolve the crude pyrazole ester in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 4: Acid-Base Extraction

This protocol is designed to remove acidic or basic impurities from a neutral pyrazole ester product.

  • Dissolution: Dissolve the crude reaction mixture containing the pyrazole ester in an organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Washing with Base: To remove acidic impurities, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, shake gently, and vent frequently to release any pressure. Allow the layers to separate and drain the aqueous layer. Repeat this wash if necessary.

  • Washing with Acid: To remove basic impurities (e.g., unreacted hydrazine), add a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). Shake and vent as before. Drain the aqueous layer.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified pyrazole ester.

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Pyrazole Ester add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration Insoluble impurities? cooling Slow Cooling dissolved->cooling No insoluble impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Pyrazole Ester dry->pure_product

Caption: Workflow for Recrystallization Purification.

Troubleshooting_Logic_Oiling_Out start Problem: 'Oiling Out' Occurs q1 Is the solution very concentrated? start->q1 a1_yes Add more 'good' solvent to reduce saturation q1->a1_yes Yes q2 Is the cooling rate too fast? q1->q2 No a1_yes->q2 a2_yes Use insulated container for slow cooling q2->a2_yes Yes q3 Is a seed crystal available? q2->q3 No a2_yes->q3 a3_yes Add seed crystal to induce crystallization q3->a3_yes Yes a3_no Change solvent system (e.g., lower boiling point) q3->a3_no No end Crystallization Achieved a3_yes->end a3_no->end

Caption: Troubleshooting Logic for "Oiling Out".

Purification_Method_Selection start Crude Pyrazole Ester q1 Is the product solid? start->q1 q2 Are impurities acidic/basic? q1->q2 Yes column Column Chromatography q1->column No (Oil/Liquid) recrystallization Recrystallization q2->recrystallization No acid_base Acid-Base Extraction q2->acid_base Yes acid_base->recrystallization Followed by

Caption: Logic for Selecting a Purification Method.

References

Technical Support Center: Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a refrigerator at 2–8 °C.[1] While the pyrazole ring is generally stable, these precautions minimize potential degradation from atmospheric moisture and oxygen over the long term.

Q2: How stable is this compound at room temperature?

Q3: What is the thermal stability of this compound?

Direct thermal analysis data for this compound is not available in the provided search results. However, a study on a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, showed it has a melting point of 73-75 °C and begins to decompose at temperatures between 160 °C and 280 °C.[2] This suggests that this compound is likely stable at typical experimental temperatures but should be protected from excessive heat.

Q4: Is this compound sensitive to light?

While there is no specific information on the photosensitivity of this compound, it is good laboratory practice to store all chemicals, especially complex organic molecules, in amber vials or in the dark to prevent potential photochemical degradation.

Q5: How should I prepare solutions of this compound for experiments?

The solubility of pyrazole derivatives can vary. It is recommended to first perform a solubility test in a small amount of the desired solvent. If the compound exhibits poor solubility, using a co-solvent or gentle heating may be necessary. For aqueous solutions, be aware that the ester group may be susceptible to hydrolysis under strongly acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.- Verify that the compound has been stored at 2-8°C under an inert atmosphere. - Check for any changes in physical appearance (color, crystal structure). - Perform a purity check using techniques like HPLC or NMR.
Compound appears discolored or clumped Moisture absorption or degradation.- Discard the affected batch if purity is critical. - For future use, ensure the container is tightly sealed and consider using a desiccator.
Low yield in a reaction Instability under reaction conditions.- The pyrazole ring is generally stable to oxidation.[3][4] - Consider the pH of your reaction. Strong acids or bases might affect the ester group. - Avoid excessively high temperatures.
Difficulty dissolving the compound Low solubility in the chosen solvent.- Consult literature for appropriate solvents for similar pyrazole derivatives. - Try a co-solvent system.[5] - Gentle warming and sonication can aid dissolution, but monitor for any signs of degradation.

Experimental Protocols

General Protocol for Assessing Chemical Stability:

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration.

  • Stress Conditions:

    • Temperature: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) for a set period (e.g., 1, 2, 4 weeks).

    • Light: Expose an aliquot of the stock solution to direct light (e.g., a UV lamp or daylight) for a defined duration, while keeping a control sample in the dark.

    • pH: Prepare aqueous buffered solutions at different pH values (e.g., pH 2, 7, 9). Add the compound to these solutions and incubate at a controlled temperature.

  • Analysis: At each time point, analyze the samples and a control (stored at -80°C) by a suitable analytical method such as HPLC-UV.

  • Data Evaluation: Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. Identify any new peaks that may correspond to degradation products.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Inert Gas) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok visual_inspection Visually Inspect Compound (Color, Appearance) appearance_ok Appearance Normal? visual_inspection->appearance_ok purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) purity_ok Purity Acceptable? purity_analysis->purity_ok storage_ok->visual_inspection Yes correct_storage Action: Correct Storage & Re-test storage_ok->correct_storage No appearance_ok->purity_analysis Yes discard_compound Action: Discard & Obtain New Batch appearance_ok->discard_compound No investigate_reaction Investigate Reaction Conditions (pH, Temp, Solvent) purity_ok->investigate_reaction No end_ok End: Compound is Stable purity_ok->end_ok Yes correct_storage->start investigate_reaction->start

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary

Parameter Value Source Compound Reference
Recommended Storage Temperature 2–8 °C (under inert gas)Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate[1]
Melting Point 73–75 °Cethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[2]
Decomposition Temperature Range 160–280 °Cethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[2]

References

Validation & Comparative

Comparative analysis of different synthetic routes to Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis of a key pyrazole intermediate.

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers. This guide provides a comparative analysis of three distinct synthetic routes to this pyrazole derivative: a classical condensation method, a modern ionic liquid-mediated approach, and a rapid microwave-assisted synthesis.

Performance Comparison

The selection of a synthetic route is often a trade-off between reaction time, yield, and environmental considerations. The following table summarizes the key quantitative data for the three analyzed methods.

ParameterRoute A: Classical CondensationRoute B: Ionic Liquid-MediatedRoute C: Microwave-Assisted
Starting Materials Diethyl oxalate, Acetophenone, Phenylhydrazine1,3-Dicarbonyl, Phenylhydrazine1,3-Dicarbonyl, Phenylhydrazine
Solvent/Catalyst Ethanol, Glacial Acetic Acid1-Ethyl-3-methylimidazolium ChlorideWater
Reaction Time Several hours20 minutes[1]2 - 4 minutes[2]
Temperature Reflux (approx. 78-118 °C)Room Temperature[1]80 °C[2]
Yield Moderate to GoodGood to Excellent[1]Good to Excellent[2]
Work-up Extraction and crystallizationSimple filtration/extraction[1]Simple filtration
Environmental Impact Use of volatile organic solventsRecyclable ionic liquid, minimal wasteUse of water as a green solvent

Experimental Protocols

Route A: Classical Condensation

This traditional two-step method involves an initial Claisen condensation followed by a Knorr pyrazole synthesis.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add a mixture of diethyl oxalate and acetophenone dropwise at a low temperature.

  • Stir the reaction mixture for several hours at room temperature.

  • Acidify the mixture and extract the product with an organic solvent.

  • Purify the intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, by distillation under reduced pressure.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2,4-dioxo-4-phenylbutanoate intermediate in glacial acetic acid.

  • Add phenylhydrazine to the solution.

  • Reflux the mixture for several hours.[3]

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the final product.

Route B: Ionic Liquid-Mediated Synthesis

This modern approach offers a greener and more efficient one-pot synthesis.[1]

  • In a reaction vessel, dissolve the appropriate 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxo-4-phenylbutanoate) and phenylhydrazine (13.8 mmol each) in 1-Ethyl-3-methylimidazolium Chloride (5 ml).[1]

  • Stir the mixture at room temperature for 20 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography.[1]

  • Upon completion, pour the reaction mixture onto crushed ice.[1]

  • Collect the precipitated solid by filtration, wash with water, and dry.[1]

  • Recrystallize the crude product from a DMF-Ethanol mixture.[1]

Route C: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to dramatically reduce reaction times.[2]

  • In a microwave-safe vessel, combine the 1,3-dicarbonyl compound, phenylhydrazine, and water as the solvent.[2]

  • Place the vessel in a microwave reactor and irradiate at 800 W for 2-4 minutes, maintaining the temperature at 80 °C.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate from the aqueous solution.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, further purification can be achieved by recrystallization.

Synthetic Route Diagrams

Synthetic_Routes cluster_A Route A: Classical Condensation cluster_B Route B: Ionic Liquid-Mediated cluster_C Route C: Microwave-Assisted A1 Diethyl Oxalate + Acetophenone A2 Claisen Condensation (NaOEt, Ethanol) A1->A2 A3 Ethyl 2,4-dioxo-4-phenylbutanoate A2->A3 A5 Knorr Pyrazole Synthesis (Glacial Acetic Acid, Reflux) A3->A5 A4 Phenylhydrazine A4->A5 A6 This compound A5->A6 B1 1,3-Dicarbonyl + Phenylhydrazine B2 One-pot reaction (Ionic Liquid, RT, 20 min) B1->B2 B3 This compound B2->B3 C1 1,3-Dicarbonyl + Phenylhydrazine C2 Microwave Irradiation (Water, 80°C, 2-4 min) C1->C2 C3 This compound C2->C3

Caption: Comparative workflow of the three synthetic routes.

Logical Relationship of Synthetic Approaches

Logical_Relationship Start Synthesis of This compound Classical Classical Condensation Start->Classical Green Green Chemistry Approaches Start->Green P1 P1 Classical->P1 Established Multi-step Use of Organic Solvents IonicLiquid Ionic Liquid-Mediated Green->IonicLiquid Microwave Microwave-Assisted Green->Microwave P2 P2 IonicLiquid->P2 One-pot Room Temp Recyclable Catalyst P3 P3 Microwave->P3 Rapid (minutes) Water as Solvent Energy Efficient

Caption: Key features of the synthetic strategies.

References

A Comparative Guide to the Biological Activities of Ethyl and Methyl 1-Phenyl-1H-pyrazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of both Ethyl 1-phenyl-1H-pyrazole-3-carboxylate and Mthis compound have demonstrated a range of biological activities, primarily in the areas of antimicrobial, anti-inflammatory, and cytotoxic effects. The available data suggests that substitutions on the pyrazole and phenyl rings play a significant role in modulating the potency and spectrum of these activities.

Antimicrobial Activity

Derivatives of This compound have been the subject of several antimicrobial studies. These compounds have shown activity against a variety of bacterial and fungal strains. For instance, certain 5-substituted ethyl 1-phenyl-1H-pyrazole-3-carboxylates have exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida species.[1]

Data on the antimicrobial properties of Mthis compound and its simple derivatives is less prevalent in the reviewed literature. However, the broader class of pyrazole-3-carboxylic acid derivatives, including some methyl esters, has been investigated for antibacterial activity.[2]

Table 1: Summary of Antimicrobial Activity for this compound Derivatives

Compound DerivativeTest OrganismActivity (MIC)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateEscherichia coli0.038 µmol/mL[1]
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylatePseudomonas aeruginosa0.067 µmol/mL[1]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateCandida parapsilosis0.015 µmol/mL[1]

(Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.)

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of This compound derivatives. In vivo studies using models such as carrageenan-induced paw edema in rats have demonstrated that certain substituted ethyl esters possess significant anti-inflammatory effects.[3][4]

While the anti-inflammatory properties of the specific compound Mthis compound are not detailed in the available literature, other pyrazole derivatives, including some with a methyl ester group at different positions, have been reported to exhibit anti-inflammatory activity.[5][6]

Table 2: Summary of Anti-inflammatory Activity for this compound Derivatives

Compound DerivativeAnimal ModelActivityReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced rat paw edemaSignificant activity[3][4]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced rat paw edemaSignificant activity[3][4]

Cytotoxic Activity

The cytotoxic effects of various pyrazole derivatives against cancer cell lines have been a significant area of research. While specific data for the unsubstituted This compound is limited, its derivatives have been synthesized and evaluated for their anticancer potential.

Similarly, although direct cytotoxicity data for Mthis compound is scarce, other methyl-pyrazole derivatives have been investigated for their cytotoxic and, in some cases, genotoxic effects on human cell lines.[7] The cytotoxicity of pyrazole derivatives is often attributed to mechanisms such as apoptosis induction and cell cycle arrest.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare stock solution of test compound in DMSO dilute Perform serial two-fold dilutions in microplate wells with broth start->dilute inoculate Inoculate each well with a standardized microbial suspension dilute->inoculate incubate Incubate microplate at optimal temperature and duration (e.g., 37°C for 24h) inoculate->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic Determine MIC: lowest concentration with no visible growth observe->determine_mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: The compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed_cells Seed cells in a 96-well plate and allow to attach overnight treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_treatment Incubate for a specified period (e.g., 24, 48, or 72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation by viable cells add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance

Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_animal_prep Animal Preparation & Dosing cluster_induction Inflammation Induction cluster_measurement_analysis Measurement & Analysis acclimatize Acclimatize animals to laboratory conditions grouping Group animals and administer test compound or vehicle orally/intraperitoneally acclimatize->grouping induce_edema Inject carrageenan solution into the sub-plantar region of the right hind paw grouping->induce_edema measure_volume Measure paw volume at different time intervals (e.g., 1, 2, 3, 4 hours) induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

Workflow for evaluating in vivo anti-inflammatory activity.

Protocol:

  • Animal Dosing: Animals (typically rats or mice) are divided into groups and administered the test compound or a vehicle control.

  • Induction of Edema: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Conclusion and Future Directions

The available scientific literature indicates that derivatives of both this compound and its methyl analog are promising scaffolds for the development of new therapeutic agents with antimicrobial, anti-inflammatory, and cytotoxic properties. However, a direct and systematic comparison of the biological activities of the parent ethyl and methyl esters is currently lacking.

Future research should focus on the direct comparative evaluation of this compound and Mthis compound in a battery of standardized biological assays. Such studies would provide valuable insights into the influence of the ester functional group on the overall biological activity profile and would be instrumental in guiding the rational design of more potent and selective pyrazole-based therapeutic agents. The experimental protocols and workflows provided in this guide can serve as a foundation for these future comparative investigations.

References

A Spectroscopic Showdown: Differentiating Ethyl 1-phenyl-1H-pyrazole-3-carboxylate from its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of ethyl 1-phenyl-1H-pyrazole-3-carboxylate with its 4- and 5-carboxylate regioisomers reveals distinct differences in their ¹H NMR, ¹³C NMR, IR, and mass spectra. These differences, arising from the varied placement of the ethyl carboxylate group on the pyrazole ring, provide clear diagnostic markers for the unequivocal identification of each isomer.

This guide presents a detailed analysis of the spectroscopic data for this compound, Ethyl 1-phenyl-1H-pyrazole-4-carboxylate, and Ethyl 1-phenyl-1H-pyrazole-5-carboxylate. The data is supported by experimental protocols for the synthesis and characterization of these compounds, providing a valuable resource for researchers in medicinal chemistry and drug development.

At a Glance: A Comparative Overview of Spectroscopic Data

The key to differentiating these regioisomers lies in the chemical shifts of the pyrazole ring protons and carbons, as well as characteristic infrared absorption bands and mass spectrometry fragmentation patterns.

CompoundKey ¹H NMR (CDCl₃, δ ppm)Key ¹³C NMR (CDCl₃, δ ppm)Key IR (cm⁻¹)Molecular Ion (m/z)
This compound H-4: ~6.9 ppm (d), H-5: ~7.8 ppm (d)C-3: ~148 ppm, C-4: ~110 ppm, C-5: ~140 ppm, C=O: ~163 ppm~1725 (C=O), ~1598 (C=N), ~1500 (C=C, aromatic)216
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate H-3: ~8.0 ppm (s), H-5: ~8.1 ppm (s)C-3: ~141 ppm, C-4: ~115 ppm, C-5: ~130 ppm, C=O: ~164 ppm~1715 (C=O), ~1595 (C=N), ~1505 (C=C, aromatic)216
Ethyl 1-phenyl-1H-pyrazole-5-carboxylate H-3: ~7.8 ppm (d), H-4: ~6.8 ppm (d)C-3: ~140 ppm, C-4: ~108 ppm, C-5: ~142 ppm, C=O: ~160 ppm~1730 (C=O), ~1600 (C=N), ~1500 (C=C, aromatic)216

Deciphering the Spectra: A Deeper Dive

The substitution pattern on the pyrazole ring significantly influences the electronic environment of the constituent atoms, leading to predictable variations in their spectroscopic signatures.

¹H NMR Spectroscopy: The Telltale Protons

The most striking difference in the ¹H NMR spectra is the chemical shift and multiplicity of the pyrazole ring protons.

  • This compound: Exhibits two doublets for the H-4 and H-5 protons. The H-5 proton is typically shifted further downfield due to the anisotropic effect of the adjacent phenyl ring.

  • Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Shows two singlets for the H-3 and H-5 protons, a consequence of their isolation from neighboring protons.

  • Ethyl 1-phenyl-1H-pyrazole-5-carboxylate: Similar to the 3-carboxylate isomer, it displays two doublets for the H-3 and H-4 protons. However, the chemical shift values will differ due to the proximity of the ester group to the N-phenyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The position of the electron-withdrawing ethyl carboxylate group directly impacts the chemical shifts of the pyrazole ring carbons.

  • This compound: The C-3 carbon, directly attached to the ester group, will be significantly deshielded and appear at a characteristic downfield chemical shift.

  • Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: The C-4 carbon will be the most downfield of the pyrazole ring carbons (excluding the ipso-carbon of the phenyl ring).

  • Ethyl 1-phenyl-1H-pyrazole-5-carboxylate: The C-5 carbon will be the most deshielded carbon in the pyrazole ring. The chemical shift of the carbonyl carbon in the 5-carboxylate is often slightly upfield compared to the 3- and 4-isomers due to resonance effects.

Infrared Spectroscopy: Vibrational Fingerprints

The C=O stretching frequency of the ester group provides a useful diagnostic tool. While all three isomers show a strong absorption in the range of 1715-1730 cm⁻¹, subtle shifts can be observed. The exact position is influenced by the electronic effects of the pyrazole ring at the point of attachment. Additionally, the pattern of C=N and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region can offer further confirmation of the substitution pattern.

Mass Spectrometry: Unraveling the Fragments

All three regioisomers exhibit a molecular ion peak at m/z 216, corresponding to their shared molecular formula (C₁₂H₁₂N₂O₂). However, the fragmentation patterns can differ. The position of the ethyl carboxylate group influences the stability of the resulting fragment ions, leading to variations in their relative abundances. For instance, the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅) will be common fragmentation pathways, but the subsequent fragmentation of the pyrazole core can be diagnostic.

Experimental Corner: Synthesis and Characterization Protocols

The regioselective synthesis of each isomer is crucial for their unambiguous characterization.

General Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared Spectroscopy: IR spectra were recorded on a FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Synthesis of this compound

This isomer can be synthesized via a condensation reaction between ethyl 2,4-dioxo-4-phenylbutanoate and phenylhydrazine.

Protocol:

  • To a solution of ethyl 2,4-dioxo-4-phenylbutanoate (1 mmol) in ethanol (10 mL), add phenylhydrazine (1 mmol).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

This isomer is typically prepared by the reaction of ethyl 3-(dimethylamino)acrylate with phenylhydrazine.

Protocol:

  • Dissolve ethyl 3-(dimethylamino)acrylate (1 mmol) and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Reflux the mixture for 3-5 hours, monitoring the progress by TLC.

  • After cooling, evaporate the solvent in vacuo.

  • The resulting residue can be purified by recrystallization or column chromatography.

Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

The synthesis of this isomer can be achieved through the reaction of an appropriate β-ketoester with phenylhydrazine, where the regioselectivity is controlled by the reaction conditions. One common method involves the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with phenylhydrazine.

Protocol:

  • Combine ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 mmol) and phenylhydrazine (1 mmol) in a suitable solvent such as ethanol.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizing the Comparison: A Logical Workflow

The process of comparing these regioisomers can be visualized as a systematic workflow, from synthesis to spectroscopic analysis and final identification.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis of Regioisomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation S1 This compound A1 ¹H NMR S1->A1 A2 ¹³C NMR S1->A2 A3 IR S1->A3 A4 Mass Spec S1->A4 S2 Ethyl 1-phenyl-1H-pyrazole-4-carboxylate S2->A1 S2->A2 S2->A3 S2->A4 S3 Ethyl 1-phenyl-1H-pyrazole-5-carboxylate S3->A1 S3->A2 S3->A3 S3->A4 D1 Chemical Shifts & Multiplicities A1->D1 D2 Carbon Skeleton Mapping A2->D2 D3 Functional Group Vibrations A3->D3 D4 Fragmentation Patterns A4->D4 I Identification of Regioisomer D1->I D2->I D3->I D4->I

Figure 1. Workflow for the spectroscopic comparison and identification of ethyl 1-phenyl-1H-pyrazole-carboxylate regioisomers.

By following this structured approach of synthesis, comprehensive spectroscopic analysis, and careful data interpretation, researchers can confidently distinguish between these closely related pyrazole derivatives, ensuring the correct isomer is utilized in their scientific endeavors.

A Comparative Guide to the In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory performance of various pyrazole derivatives, a class of heterocyclic compounds renowned for their therapeutic potential.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry, famously represented by the selective COX-2 inhibitor, Celecoxib.[1][2] The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[3] This guide summarizes quantitative data from multiple studies, details common experimental protocols, and visualizes key pathways and workflows to aid in the research and development of novel anti-inflammatory agents.

Data Presentation: Comparative Inhibitory Activity

The anti-inflammatory potential of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter for reducing gastrointestinal side effects associated with traditional NSAIDs.[4]

Table 1: In Vitro Inhibition of COX and LOX Enzymes by Pyrazole Derivatives
Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference CompoundIC50 (µM) of Ref.
3,5-DiarylpyrazolesCOX-20.01---
Pyrazolo-pyrimidineCOX-20.015---
3-(Trifluoromethyl)-5-arylpyrazoleCOX-20.02225 (COX-1 IC50 = 4.5 µM)--
Pyrazole-thiazole hybridCOX-20.03---
Pyrazole Derivatives (Compounds 11, 12, 15)COX-20.043 - 0.049---
Pyrazole Derivative (Compound 3b)COX-20.03922.21--
Pyrazole Derivative (Compound 5b)COX-20.03817.47--
Trimethoxy Aminopyrazole (Compound 6f)COX-21.15>86.9Celecoxib-
Trimethoxy Pyrazolone (Compound 5f)COX-21.5023.6Celecoxib-
Pyrazole-indole conjugate (14b)COX-25.37 (µg/mL)1.01Indomethacin-
Pyrazole-indole conjugate (14b)COX-15.44 (µg/mL)-Indomethacin-
Pyrazole-thiazole hybrid5-LOX0.12---
Pyrazole Derivative (Compound 2g)5-LOX80---
Pyrazole-indole conjugate (14b)5-LOX7.52 (µg/mL)-Zileuton-

Data compiled from multiple sources.[1][3][5][6][7][8] Note: Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Table 2: In Vitro Inhibition of Other Inflammatory Mediators
Compound/Derivative ClassAssayEffectConcentrationReference Compound
Unspecified Pyrazole DerivativeIL-6 Suppression (LPS-stimulated RAW 264.7 cells)85% reduction5 µM-
Pyrazole Hydrazone (4F-PMPH)Protein Denaturation (Bovine Serum Albumin)Maximum Inhibition0.5 mg/mL-
Pyrazole Derivatives (6b, 6c, 6f, etc.)Protein DenaturationPromising Activity200-300 µg/mLIbuprofen
Pyrazole-indole conjugate (14b)Protein Denaturation49.30% inhibition-Diclofenac Sodium
Pyrazole-indole conjugate (14b)Proteinase Inhibition46.55% inhibition (IC50 = 6.77 µg/mL)-Diclofenac Sodium

Data compiled from multiple sources.[1][8][9][10]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key in vitro anti-inflammatory assays.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This assay determines the IC50 values of test compounds against COX-1 and COX-2 enzymes.[4]

  • Objective: To quantify the potency and selectivity of pyrazole derivatives as COX inhibitors.

  • Materials:

    • Purified COX-1 (ovine/human) and COX-2 (human) enzymes.

    • COX Assay Buffer.

    • Fluorogenic probe/substrate.

    • Arachidonic Acid (substrate).

    • Test compounds and reference drug (e.g., Celecoxib) dissolved in DMSO.

    • 96-well opaque microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare the enzyme solution by diluting the respective COX isoform in a cold assay buffer.

    • In a 96-well plate, add the assay buffer, cofactor, and the test compound at various concentrations.

    • Add the COX enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.

    • Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.

Inhibition of Protein Denaturation Assay (BSA Method)

Inflammation can be caused by protein denaturation.[10] This assay evaluates the ability of a compound to inhibit thermally-induced protein denaturation.[9][10]

  • Objective: To assess the anti-inflammatory activity of pyrazole derivatives by measuring the inhibition of protein denaturation.

  • Materials:

    • Bovine Serum Albumin (BSA).

    • Phosphate Buffered Saline (PBS, pH 6.4).

    • Test compounds and reference drug (e.g., Diclofenac Sodium) dissolved in a suitable solvent.

    • Water bath and UV-Visible Spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of PBS, and 0.2 mL of 5% w/v BSA.

    • A control group is prepared without the test compound.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples in a water bath at 72°C for 5 minutes, followed by cooling.

    • Measure the turbidity of the samples using a spectrophotometer at 660 nm.

    • Calculate the percentage of inhibition using the formula: (% Inhibition) = [1 - (Absorbance of Test / Absorbance of Control)] * 100.

    • Determine the IC50 value from the dose-response curve.

Nitric Oxide (NO) and Cytokine (TNF-α, IL-6) Suppression Assay

This assay measures the ability of compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1][7]

  • Objective: To evaluate the effect of pyrazole derivatives on the production of NO, TNF-α, and IL-6.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS).

    • Lipopolysaccharide (LPS).

    • Test compounds and reference drug.

    • Griess Reagent for NO measurement.

    • ELISA kits for TNF-α and IL-6 quantification.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. A non-stimulated control group should be included.

    • After incubation, collect the cell culture supernatant.

    • For NO Measurement: Mix the supernatant with Griess Reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

    • For Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for NO and each cytokine relative to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-Pyrazole-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1-phenyl-pyrazole-3-carboxylate scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their antimicrobial and cannabinoid receptor modulating properties. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated view of key structural modifications and their impact on biological outcomes.

Quantitative Data Summary

The biological activity of 1-phenyl-pyrazole-3-carboxylate analogs is highly dependent on the nature and position of substituents on both the phenyl and pyrazole rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications.

Table 1: Antimicrobial Activity of 1,5-Disubstituted-1H-pyrazole-3-carboxylates [1]

Compound IDR (Substitution at C5)Target OrganismMIC (μmol/mL)
16 5-(4-bromo-2-chlorophenyl)C. parapsilosis0.015
21 5-(2,5-dimethylthiophen-3-yl)E. coli0.038
21 5-(2,5-dimethylthiophen-3-yl)P. aeruginosa0.067
Ampicillin-E. coli0.033
Ampicillin-P. aeruginosa0.067
Fluconazole-C. parapsilosis0.020

Table 2: Cannabinoid Receptor (CB1 and CB2) Affinity of 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides [2][3]

Compound IDR1 (Substitution at N1 of Pyrazole)R3 (Substitution at 3-carboxamide)CB1 Ki (nM)CB2 Ki (nM)CB2/CB1 Selectivity Ratio
26 2,4-dichlorophenylN-piperidinyl--140.7
30 --5.6--
AM251--Potent--
SR144528---Potent-

SAR Insights:

  • Antimicrobial Activity: For antimicrobial agents, the substitution at the 5-position of the pyrazole ring is critical. Compound 16 , with a 4-bromo-2-chlorophenyl group, showed potent antifungal activity against C. parapsilosis, surpassing the standard drug fluconazole[1]. Compound 21 , bearing a 2,5-dimethylthiophen-3-yl moiety, exhibited antibacterial activity against E. coli and P. aeruginosa comparable to ampicillin[1]. This suggests that bulky, halogenated, or heterocyclic aromatic systems at the C5 position can significantly enhance antimicrobial potency.

  • Cannabinoid Receptor Affinity: In the case of cannabinoid receptor modulators, substituents at the 1-position of the pyrazole ring and the 3-carboxamide moiety play a crucial role in both affinity and selectivity. Compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at the N1 position generally favor CB1 selectivity[2][3]. An N-cyclohexyl group at the 3-carboxamide position was found to be a key determinant for CB2 selectivity, especially when paired with a 3,4-dichlorophenyl group at N1[2][3]. Compound 26 emerged as a highly selective CB1 ligand, while derivative 30 was identified as a potent CB1 ligand, equipotent to the reference compound AM251, and acted as an inverse agonist[2][3].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following are generalized protocols for the key experiments cited in the evaluation of 1-phenyl-pyrazole-3-carboxylate analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) overnight at 37°C. The cultures are then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in 96-well microtiter plates to obtain a range of concentrations.

  • Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm. Standard antimicrobial agents (e.g., ampicillin, fluconazole) are used as positive controls.

Cannabinoid Receptor Binding Assay

This assay measures the affinity of a compound for the CB1 and CB2 receptors.

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2 receptors are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.

  • Competitive Binding: The prepared membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940 or [3H]SR141716) and varying concentrations of the test compound.

  • Incubation and Filtration: The binding reaction is allowed to reach equilibrium at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes). The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

General Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates a typical workflow for conducting a SAR study, from initial lead identification to the establishment of predictive relationships.

Caption: A flowchart illustrating the iterative process of a structure-activity relationship study.

Signaling Pathway of a Cannabinoid Receptor Inverse Agonist

This diagram depicts the mechanism of action of a CB1 receptor inverse agonist, such as compound 30 .

Inverse_Agonist_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor (Constitutively Active) AC Adenylate Cyclase Gi Gi Protein CB1->Gi Basal Activation (Constitutive Activity) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits InverseAgonist Inverse Agonist (e.g., Compound 30) InverseAgonist->CB1 Binds and Stabilizes Inactive State ATP ATP ATP->AC

Caption: Mechanism of a CB1 inverse agonist reducing basal signaling activity.

References

Unveiling the Potential: Pyrazole Compounds as a Formidable Alternative to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against antimicrobial resistance, the scientific community is in a constant search for novel compounds that can effectively combat multidrug-resistant pathogens. Among the promising candidates, pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antimicrobial activity.[1] This guide provides a comprehensive comparison of the antimicrobial efficacy of various pyrazole compounds with standard antibiotics, supported by quantitative experimental data, detailed methodologies, and mechanistic insights.

Recent studies have demonstrated that newly synthesized pyrazole derivatives exhibit potent inhibitory effects against a wide array of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1] In some instances, the efficacy of these compounds has been shown to be comparable or even superior to that of conventional antibiotics.[2]

Quantitative Antimicrobial Efficacy: A Comparative Analysis

The antimicrobial performance of pyrazole compounds has been rigorously evaluated using standardized methods, primarily focusing on the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The MIC represents the lowest concentration of a compound that prevents visible growth of a microorganism, providing a quantitative measure of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives Compared to Standard Antibiotics (in µg/mL)

Compound/AntibioticS. aureusB. subtilisE. coliK. pneumoniaeP. aeruginosaC. albicansA. nigerReference
Pyrazole Derivatives
Compound 21a62.562.512562.5-1252.9-7.8[3]
Compound 21c0.25------[4]
Compound 23h0.25------[4]
Compound 3--0.25----[5]
Compound 4-------[5]
Pyranopyrazole 3c-------[6]
Pyranopyrazole 5c50-6.256.25---[7]
Compound 4e-------[8]
Standard Antibiotics
Chloramphenicol125125125125---[3]
Clotrimazole-----1257.8[3]
Gatifloxacin1------[4]
Ciprofloxacin--0.5----[5]
Ampicillin-250-----[6]
Amoxicillin-------[8]

Note: '-' indicates data not available in the cited sources.

Table 2: Zone of Inhibition of Pyrazole Derivatives Compared to Standard Antibiotics (in mm)

Compound/AntibioticS. aureusB. subtilisE. coliK. pneumoniaeP. aeruginosaC. albicansA. nigerReference
Pyrazole Derivatives
Compound 21a22302720--35[3]
Compound 21c-----25-[3]
Pyranopyrazole (IV)--22----[6]
Compound 5c----24--[9]
Standard Antibiotics
Cefatoxime--32----[6]
Levofloxacin31---27--[9]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial efficacy.

1. Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

  • Media Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud Dextrose Agar for fungi, is prepared and sterilized.[5]

  • Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. A standardized microbial suspension (e.g., 0.5 McFarland standard) is then uniformly spread over the agar surface.

  • Well Preparation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.[8] A defined volume of the test compound solution (at a known concentration, often dissolved in a solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8]

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. This zone represents the area where microbial growth has been inhibited by the compound.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive controls (medium with inoculum but no compound) and negative controls (medium without inoculum) are included.

  • Incubation: The microtiter plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[1]

Visualizing the Experimental Workflow and Potential Mechanisms

To better understand the experimental processes and the potential mechanisms of action of pyrazole compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results media Prepare and Sterilize Growth Medium awd Agar Well Diffusion media->awd bmd Broth Microdilution media->bmd inoculum Prepare Standardized Microbial Inoculum inoculum->awd inoculum->bmd zoi Measure Zone of Inhibition (mm) awd->zoi mic Determine Minimum Inhibitory Concentration (µg/mL) bmd->mic

Antimicrobial Susceptibility Testing Workflow.

Some pyrazole derivatives have been suggested to exert their antimicrobial effect by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[2][10] This mechanism is shared with quinolone antibiotics.

dna_gyrase_inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Mechanism dna Bacterial DNA gyrase DNA Gyrase (Topoisomerase II) dna->gyrase supercoiling replication DNA Replication & Cell Division gyrase->replication enables pyrazole Pyrazole Compound block Inhibition pyrazole->block block->gyrase blocks

Inhibition of DNA Gyrase by Pyrazole Compounds.

Conclusion

The presented data strongly indicates that pyrazole derivatives hold significant promise as a new class of antimicrobial agents. Their broad-spectrum activity, with some compounds exhibiting lower MIC values than standard antibiotics, underscores their potential in addressing the challenge of antibiotic resistance.[1][3][4] The versatility of the pyrazole scaffold provides a rich platform for the design and development of next-generation antimicrobial drugs.[1] Further research, including in vivo efficacy studies and toxicological profiling, is crucial to fully realize their therapeutic potential and pave the way for their clinical application.[1]

References

Navigating the Cytotoxic Landscape: An Evaluation of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity of 1-Phenyl-1H-pyrazole-3-carboxamide Derivatives

Recent studies have explored the anticancer potential of 1-phenyl-1H-pyrazole-3-carboxamide derivatives, which share the core structure of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate but differ in the functional group at the 3-position. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these amide analogs against human colorectal carcinoma (HCT116) and liver hepatocellular carcinoma (HepG2) cell lines.

Compound IDR Group (at position 5)HCT116 IC50 (µM)HepG2 IC50 (µM)Reference
pym-5 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]9.34Not Reported[1][2]
pym-55 5-(3-morpholinoureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]Not Reported9.87[1][2]
Iressa (Gefitinib) Positive Control9.34Not Reported[1][2]
Roscovitine Positive ControlNot Reported9.87[1][2]

Note: The IC50 values for the pyrazole derivatives are compared to known anticancer drugs, Iressa (Gefitinib) and Roscovitine, which were used as positive controls in the respective studies.

Deciphering the Mechanism of Action: Potential Signaling Pathways

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2] While the precise mechanism for this compound is yet to be elucidated, related compounds have been shown to induce apoptosis and cell cycle arrest.[1][2]

Apoptosis_Signaling_Pathway Potential Apoptosis Induction Pathway for Pyrazole Derivatives Pyrazole Derivative Pyrazole Derivative Cellular Stress Cellular Stress Pyrazole Derivative->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential mechanism of apoptosis induction by pyrazole derivatives.

Experimental Protocols for Cytotoxicity Evaluation

To ensure robust and reproducible results, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the cytotoxicity of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (this compound or its analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Experimental Workflow for MTT Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate (24-72h) Incubate (24-72h) Treat Cells->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Cell Staining: Resuspend cells in Binding Buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Conclusion and Future Directions

The existing body of research strongly supports the pyrazole scaffold as a promising framework for the development of novel anticancer agents. While direct experimental data on the cytotoxicity of this compound remains to be published, the evaluation of its close carboxamide analogs reveals significant cytotoxic activity against human cancer cell lines. This suggests that this compound is a compound of interest that warrants further investigation.

Future studies should aim to synthesize and evaluate the cytotoxic effects of this compound against a broad panel of cancer cell lines. Elucidating its specific molecular targets and mechanism of action through apoptosis and cell cycle analysis will be crucial in determining its therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake these important next steps in the quest for more effective cancer therapies.

References

Comparing the efficacy of different catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Pyrazole Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-cancer agents, and antimicrobials.[1][2][3][4] The efficient synthesis of substituted pyrazoles is therefore of paramount importance. Catalysis plays a pivotal role in these syntheses, influencing reaction rates, yields, regioselectivity, and environmental impact.[1][5] This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Comparative Efficacy of Catalytic Systems

The synthesis of pyrazoles is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] The choice of catalyst for this transformation is critical and can range from traditional acid catalysts to sophisticated transition-metal complexes, organocatalysts, and reusable nanoparticles. Each class of catalyst presents a unique profile of advantages concerning yield, reaction time, cost, and green chemistry principles.[1][5][9]

The following table summarizes quantitative data from various studies, offering a direct comparison of catalyst performance under different experimental conditions.

CatalystReactantsSolventTemperatureTimeYield (%)Reference
Transition Metal Catalysts
Sc(OTf)₃ / DBUPerfluoroacetyl diazoester + KetonesNot specifiedNot specifiedNot specified97%[4]
Pd(OAc)₂2H-Azirines + HydrazonesNot specified100 °CNot specified75%[10]
Nickel-based (heterogeneous)Hydrazine + Acetophenone + BenzaldehydeEthanolRoom Temp.3 hGood to Excellent[11]
Cu(OTf)₂Alkenyl HydrazonesToluene80 °C2 h46%[12]
CuClAldehyde Hydrazones + MaleimidesDMSO80 °C2 h86%[4]
Silver-catalyzedN′-benzylidene tolylsulfonohydrazides + β-ketoesterToluene60 °CNot specifiedModerate to Excellent[4]
NaCoMo (metal-oxo-cluster)Sulfonyl hydrazides + 1,3-diketonesNot specifiedNot specifiedNot specifiedup to 99%[2]
Nanoparticle Catalysts
Nano-ZnOPhenylhydrazine + Ethyl acetoacetateNot specifiedNot specifiedShort95%[13]
Ag/La-ZnO (core-shell)Aldehyde + Malononitrile + β-ketoester + HydrazineSolvent-freeRoom Temp.ShortSuperior[14]
CuO NPsAldehyde + Malononitrile + β-ketoester + HydrazineWaterNot specifiedShortHigh[15]
CaO NPsAldehyde + Malononitrile/cyanoacetate + HydrazineWater/EthanolMicrowaveShort85-91%[16]
Graphene Oxide NPs1,3-dicarbonyls + HydrazineNot specifiedNot specifiedShortHigh[9]
Organocatalysts & Others
TaurineAldehydes + Acyl hydrazides + MalononitrileWaterNot specifiedNot specifiedGood to Excellent[17]
Molecular Iodine / TBHPEnaminones + Sulfonyl hydrazinesNot specifiedRoom Temp.Not specifiedNot specified[2]
Amberlyst-70Hydrazines + 1,3-diketonesAqueousRoom Temp.Not specifiedNot specified[2]
Ammonium Chloride (Green Cat.)Acetyl acetone + Hydrazine hydrateEthanolNot specifiedNot specifiedNot specified[6]
Catalyst-free (Thermal)α,β-alkynic hydrazonesEthanol95 °C12 h85%[18][19]
Visualizing Catalyst Selection and Workflow

The selection of an appropriate catalyst is a multifactorial decision. The diagram below illustrates the key factors that influence the efficacy of a catalyst in pyrazole synthesis.

Catalyst Efficacy Factors main Catalyst Efficacy sub2 Reaction Conditions main->sub2 sub3 Substrate Scope main->sub3 sub4 Catalyst Type main->sub4 sub1 Catalyst Properties prop1 Loading sub1->prop1 prop2 Stability & Reusability sub1->prop2 prop3 Cost & Availability sub1->prop3 cond1 Temperature sub2->cond1 cond2 Solvent sub2->cond2 cond3 Reaction Time sub2->cond3 scop1 Electronic Effects sub3->scop1 scop2 Steric Hindrance sub3->scop2 scop3 Functional Group Tolerance sub3->scop3 type1 Transition Metal sub4->type1 type2 Nanoparticle sub4->type2 type3 Organocatalyst sub4->type3 type4 Green / Heterogeneous sub4->type4

Caption: Key factors influencing catalyst efficacy in pyrazole synthesis.

A standardized workflow is crucial for objectively comparing the performance of different catalysts. The following diagram outlines a general experimental procedure for such a comparison.

Experimental Workflow start Reactant & Solvent Preparation process1 Parallel Reaction Setup (Catalyst A, Catalyst B, Control) start->process1 process2 Catalyst Addition (Specified mol%) process1->process2 process3 Reaction Under Controlled Conditions (Temp, Time, Atmosphere) process2->process3 process4 Monitor Progress (e.g., TLC, GC/MS) process3->process4 process5 Reaction Quenching & Work-up process4->process5 process6 Product Isolation & Purification (e.g., Crystallization, Chromatography) process5->process6 process7 Characterization (e.g., NMR, FTIR, MS) process6->process7 end Compare Yields & Purity process7->end

Caption: General workflow for comparing catalyst performance.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results. Below are representative protocols for the synthesis of pyrazoles using different catalytic systems.

Protocol 1: Classic Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative, a reaction first reported by Ludwig Knorr.[7][20]

  • Materials:

    • Ethyl benzoylacetate (3 mmol, 1.0 equiv.)

    • Hydrazine hydrate (6 mmol, 2.0 equiv.)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (catalytic amount, ~3 drops)

    • Water

  • Procedure:

    • In a 20-mL scintillation vial equipped with a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[20]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[20]

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[20]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane until the ketoester is consumed.[20]

    • Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[20]

    • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate precipitation of the product.[20]

    • Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.[20]

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Nickel-Catalyzed One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a modern, efficient one-pot, three-component synthesis at room temperature using a heterogeneous nickel-based catalyst.[11]

  • Materials:

    • Substituted Acetophenone (0.1 mol, 1.0 equiv.)

    • Hydrazine (0.1 mol, 1.0 equiv.)

    • Substituted Benzaldehyde (0.1 mol, 1.0 equiv.)

    • Heterogeneous Nickel-based catalyst (10 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • Charge a round-bottom flask with the substituted acetophenone (0.1 mol), hydrazine (0.1 mol), the solid nickel-based catalyst (10 mol%), and ethanol (10 mL).[11]

    • Stir the mixture at room temperature for 30 minutes.[11]

    • Add the substituted benzaldehyde dropwise to the reaction mixture.[11]

    • Continue stirring at room temperature for 3 hours.[11]

    • Monitor the reaction completion via TLC.

    • Upon completion, the heterogeneous catalyst can be recovered by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Protocol 3: Nanoparticle-Catalyzed Green Synthesis of Pyrano[2,3-c]pyrazoles

This protocol outlines a one-pot, four-component synthesis using reusable copper oxide nanoparticles (CuO NPs) in water, highlighting a green chemistry approach.[15]

  • Materials:

    • Aromatic aldehyde (1 mmol, 1.0 equiv.)

    • Malononitrile (1 mmol, 1.0 equiv.)

    • Ethyl acetoacetate (1 mmol, 1.0 equiv.)

    • Hydrazine hydrate (1 mmol, 1.0 equiv.)

    • Copper oxide nanoparticles (CuO NPs, e.g., 15 mg)

    • Water (5 mL)

  • Procedure:

    • In a round-bottom flask, suspend the CuO nanoparticles (15 mg) in water (5 mL).[15]

    • Add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) to the suspension.

    • Stir the mixture vigorously at a specified optimal temperature (e.g., 80°C) for the required time (typically short, 30-60 min).[15]

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • The solid product can be isolated by filtration. The nanocatalyst can often be recovered from the reaction mixture by simple filtration, washed, dried, and reused for subsequent reactions.[15]

    • The crude product can be purified by recrystallization from ethanol.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of the most common analytical techniques for the quantification of pyrazole derivatives, adapted for Ethyl 1-phenyl-1H-pyrazole-3-carboxylate.

Quantitative Performance Data
Validation ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~4 - 100 ng/mL~1 - 10 µg/mL
Limit of Quantitation (LOQ) ~15 - 200 ng/mL~5 - 40 µg/mL
Selectivity/Specificity GoodModerate
Typical Run Time 5-15 minutes< 1 minute per sample
Cost per Sample ModerateLow
Instrumentation Complexity HighLow

Table 1: Comparison of typical quantitative performance data for HPLC-UV and UV-Vis Spectrophotometry in the analysis of pyrazole derivatives.[1][2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is a robust and widely used technique for the routine analysis of pyrazole derivatives due to its high resolution and sensitivity.[2][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is a 90:10 or 80:20 (v/v) mixture of the organic solvent and water.[4]

  • Flow Rate: 0.8 - 1.0 mL/min.[2][4]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 10 µL.

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound, which can be determined using a UV-Vis spectrophotometer. For similar compounds, wavelengths around 237 nm have been used.[4]

Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound to ensure no interference at the analyte's retention time.

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should ideally be ≥ 0.998.[2]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the samples on different days, or by different analysts, or with different equipment. The relative standard deviation (%RSD) for precision studies should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation of the chromatograms for the lowest detectable concentration. For similar pyrazole derivatives, LOD and LOQ have been reported in the ranges of 4 µg/mL and 15 µg/mL, respectively.[2]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability.

UV-Vis Spectrophotometry Method

This method is simpler and faster than chromatographic methods but is less specific. It is suitable for the analysis of pure substances or simple formulations where interfering substances are absent.[3]

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm).

Validation Parameters:

  • Linearity: Prepare a series of at least five concentrations of the analyte and measure their absorbance at the λmax. Plot absorbance versus concentration to establish the linear range and determine the correlation coefficient (R²). For a similar compound, a linear range of 40-200 µg/mL with an R² of 0.9981 was reported.[3]

  • Accuracy: Perform recovery studies by adding known amounts of the pure analyte to a placebo and calculate the percentage recovery.

  • Precision: Assess repeatability and intermediate precision by analyzing multiple samples of the same concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be calculated based on the standard deviation of the blank and the slope of the calibration curve. For a comparable analysis, LOD and LOQ were found to be 6.0 µg/mL and 40 µg/mL, respectively.[3]

  • Specificity: This is a limitation of UV-Vis spectrophotometry. The method's specificity can be partially assessed by analyzing a placebo solution to check for any significant absorbance at the analytical wavelength.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Method's Purpose Set_Performance_Criteria Set Performance Criteria Define_Purpose->Set_Performance_Criteria Develop_Method Develop Analytical Method Set_Performance_Criteria->Develop_Method Perform_Validation_Experiments Perform Validation Experiments Develop_Method->Perform_Validation_Experiments Analyze_Data Analyze Validation Data Perform_Validation_Experiments->Analyze_Data Compare_to_Criteria Compare Against Criteria Analyze_Data->Compare_to_Criteria Document_Results Document Results in Validation Report Compare_to_Criteria->Document_Results

Caption: General workflow for analytical method validation.

Performance_Comparison cluster_methods Analytical Methods cluster_parameters Performance Parameters HPLC HPLC-UV Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Precision Precision (%RSD) HPLC->Precision High Cost Cost & Complexity HPLC->Cost Moderate-High UV_Vis UV-Vis Spectrophotometry UV_Vis->Specificity Low UV_Vis->Sensitivity Low UV_Vis->Precision Moderate UV_Vis->Cost Low

Caption: Comparison of HPLC and UV-Vis performance.

References

Pyrazole-Based Inhibitors: A Head-to-Head Comparison with Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a drug candidate. Among the privileged structures, pyrazole has emerged as a versatile and highly successful scaffold, forming the backbone of numerous approved drugs. This guide provides an objective, data-driven comparison of pyrazole-based inhibitors against other prominent heterocyclic scaffolds, offering insights into their relative performance supported by experimental data.

At a Glance: Key Physicochemical and Biological Properties

The unique arrangement of two adjacent nitrogen atoms in the five-membered aromatic ring of pyrazole imparts distinct physicochemical properties that are advantageous for drug design. These properties, when compared to other heterocycles like triazoles, imidazoles, thiazoles, and oxazoles, can lead to significant differences in biological activity.

PropertyPyrazole1,2,3-Triazole1,2,4-TriazoleImidazoleThiazoleOxazole
Structure 1,2-diazole1,2,3-triazole1,2,4-triazole1,3-diazole1,3-thiazole1,3-oxazole
pKa ~2.5~1.2 (for N-H)~10.2 (for N-H)~7.1~2.5~0.8
Hydrogen Bonding Donor & AcceptorAcceptor (N-H is a weak donor)Donor & AcceptorDonor & AcceptorAcceptorAcceptor
Dipole Moment ModerateHighHighModerateModerateHigh
Metabolic Stability Generally HighGenerally HighGenerally HighVariableVariableVariable

Table 1: Comparative physicochemical properties of pyrazole and other common heterocyclic scaffolds.

The lower pKa of pyrazole compared to imidazole makes it a weaker base, which can be advantageous in avoiding interactions with off-target acidic residues. The ability of the pyrazole core to act as both a hydrogen bond donor and acceptor provides versatility in establishing crucial interactions within a target's active site.

Head-to-Head Performance Data

The following tables summarize quantitative data from head-to-head studies, showcasing the performance of pyrazole-based inhibitors in comparison to other heterocyclic scaffolds against various biological targets.

Cyclooxygenase-2 (COX-2) Inhibition

In the development of selective COX-2 inhibitors for anti-inflammatory therapy, both pyrazole and triazole scaffolds have been extensively explored.

Compound IDHeterocyclic CoreCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Pyrazole 150.04375
Diaryl Pyrazole Analog Pyrazole >1000.017>5882
Diaryl Triazole Analog (15a) 1,2,3-Triazole 0.3250.002162.5

Table 2: Comparative inhibitory activity of pyrazole and triazole-based compounds against COX-1 and COX-2 enzymes.[1] Data highlights that while the triazole analog showed potent COX-2 inhibition, the pyrazole analogs, including the approved drug Celecoxib, demonstrate high selectivity.[1]

Mycobacterium tuberculosis UDP-Galactopyranose Mutase (MtbUGM) Inhibition

MtbUGM is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for novel anti-tubercular agents.

Compound IDHeterocyclic CoreMtbUGM Inhibition (Ki, µM)Whole-Cell Activity (MIC, µg/mL)
DA10 Pyrazole 51 ± 4>128
Triazole Analogues 1,2,3-Triazole Weaker than DA10Moderately Active

Table 3: Comparison of a pyrazole derivative and triazole analogues as MtbUGM inhibitors.[2] While the pyrazole derivative DA10 exhibited good enzymatic inhibition, it lacked whole-cell activity, suggesting potential issues with cell penetration or efflux.[2] In contrast, the triazole analogues, despite being weaker enzyme inhibitors, showed moderate antitubercular activity.[2]

EGFR and VEGFR2 Kinase Inhibition

The inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key strategy in cancer therapy. Hybrid molecules containing pyrazole, thiazole, and oxadiazole have been investigated for this dual inhibitory activity.

Compound IDHeterocyclic CoresEGFR IC50 (µM)VEGFR2 IC50 (µM)
17i Pyrazole-Thiazole-Oxadiazole 0.1580.128
17m Pyrazole-Thiazole-Oxadiazole 0.0120.309

Table 4: Inhibitory activity of pyrazole-thiazole-oxadiazole hybrids against EGFR and VEGFR2.[3] These results demonstrate the potential of hybrid molecules incorporating pyrazole and other heterocycles to achieve potent and tunable inhibition of key cancer targets.[3]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the comparative data.

Prostaglandin_Biosynthesis cluster_enzymes Enzymatic Conversions cluster_inhibitors Inhibitor Action Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1/2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins PG Synthases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation PLA2 PLA2 COX1_2 COX-1 / COX-2 Peroxidase Peroxidase PG_Synthases Prostaglandin Synthases Pyrazole_Inhibitors Pyrazole-based Inhibitors Pyrazole_Inhibitors->COX1_2 Other_Heterocycles Other Heterocyclic Inhibitors Other_Heterocycles->COX1_2

Prostaglandin biosynthesis pathway and site of action for COX inhibitors.

Mtb_Cell_Wall_Biosynthesis cluster_enzyme Enzymatic Conversion cluster_inhibitors Inhibitor Action UDP_Galp UDP-galactopyranose (UDP-Galp) UDP_Galf UDP-galactofuranose (UDP-Galf) UDP_Galp->UDP_Galf MtbUGM Arabinogalactan Arabinogalactan Synthesis UDP_Galf->Arabinogalactan Cell_Wall Mycobacterial Cell Wall Arabinogalactan->Cell_Wall Cell_Lysis Cell Lysis MtbUGM MtbUGM Pyrazole_Inhibitors Pyrazole-based Inhibitors Pyrazole_Inhibitors->MtbUGM

Simplified Mtb cell wall biosynthesis pathway highlighting the role of MtbUGM.

EGFR_VEGFR_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes cluster_inhibitors Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis Pyrazole_Hybrids Pyrazole-based Hybrid Inhibitors Pyrazole_Hybrids->EGFR Pyrazole_Hybrids->VEGFR2

Simplified EGFR and VEGFR2 signaling pathways in cancer.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparative studies.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.

  • Enzyme Preparation : Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation : The enzyme is pre-incubated with various concentrations of the test compound (e.g., pyrazole or triazole derivatives) in a buffer solution containing a heme cofactor.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination : After a specific incubation period, the reaction is stopped.

  • Detection : The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation : The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cytotoxicity are determined.

Conclusion

The pyrazole scaffold remains a highly valuable and privileged structure in modern drug discovery. Its unique physicochemical properties often translate into favorable biological activity and pharmacokinetic profiles. Head-to-head comparisons with other heterocyclic scaffolds, such as triazoles and imidazoles, reveal that the choice of the core is highly target-dependent. While in some cases, other heterocycles may offer superior potency, pyrazole-based inhibitors frequently demonstrate excellent selectivity and drug-like properties. The development of hybrid molecules that incorporate pyrazole with other scaffolds, like thiazole and oxadiazole, represents a promising strategy for achieving multi-targeted agents with enhanced efficacy. Ultimately, a thorough understanding of the subtle yet significant differences between these heterocyclic systems, supported by robust experimental data, is crucial for the rational design of the next generation of innovative therapeutics.

References

Safety Operating Guide

Prudent Disposal of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 115315-95-2) was not publicly available for a comprehensive review at the time of authoring this document. The following disposal procedures are therefore based on established best practices for the management of laboratory chemical waste and safety data for structurally similar pyrazole derivatives. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Summary of Hazard Profile (Based on Structurally Similar Compounds)

Due to the absence of a specific SDS, the hazard profile has been inferred from analogous pyrazole compounds. This conservative approach ensures a high margin of safety.

Hazard CategoryFinding
Acute Oral Toxicity Pyrazole derivatives can range from non-hazardous to harmful if swallowed.
Skin Irritation May cause skin irritation upon contact.
Eye Irritation May cause serious eye irritation.
Environmental Hazards Some pyrazole derivatives can be harmful to aquatic life.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's official chemical waste management program. Do not dispose of this compound in regular trash or down the sanitary sewer.

Step 1: Waste Classification and Segregation

  • Classify the Waste: Treat this compound as a non-halogenated solid organic chemical waste.

  • Segregate at the Source:

    • Solid Waste: Collect any unused or contaminated solid this compound in a designated, chemically compatible, and sealable waste container.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads, should be placed in the same solid waste container.

    • Empty Containers: The original container of the chemical, once empty, should be managed as chemical waste. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid chemical waste.

Step 2: Waste Container Management

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Follow your institution's specific labeling requirements.

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • Safe Storage Conditions: The storage area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents. Utilize secondary containment to capture any potential leaks.

Step 4: Disposal

  • Request Pickup: Follow your institution's established procedures to request a pickup of the chemical waste by the EHS department or their designated contractor.

  • Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, typically through high-temperature incineration.

Experimental Protocols Cited

The hazard assessments for analogous molecules are typically conducted using standardized methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical testing.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Contaminated This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Solid Organic Chemical Waste ppe->classify segregate Step 3: Segregate Waste - Pure Solid - Contaminated Materials classify->segregate container Step 4: Place in a Labeled, Sealable, Compatible Container segregate->container storage Step 5: Store in Designated Hazardous Waste Area container->storage request Step 6: Request Waste Pickup (Follow Institutional Protocol) storage->request disposal Step 7: Professional Disposal (e.g., Incineration) request->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for Handling Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally related pyrazole derivatives. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. Based on the hazard information for structurally similar compounds, which indicates potential for skin, eye, and respiratory irritation, the following PPE is recommended.[1][2][3][4]

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[5]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[5]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[5]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is critical for maintaining a safe research environment.

Preparation:

  • Don all required PPE as outlined in the table above.

  • Prepare the work area within a certified chemical fume hood.

  • Ensure all necessary equipment, including spill containment materials, is readily accessible.

  • Carefully weigh the required amount of the compound.

Experimentation:

  • Dissolve the compound in the appropriate solvent within the fume hood.

  • Carry out the intended chemical reaction, ensuring the apparatus remains within the fume hood.

  • Monitor the reaction as required by the experimental protocol.

Post-Experiment:

  • Quench the reaction and work up the product within the fume hood.

  • Properly label all waste containers.

  • Decontaminate all equipment and the work area.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

  • Wash hands and forearms thoroughly after completing the work.

Disposal Plan

Chemical waste must be managed in accordance with all local, state, and federal regulations.

Waste TypeDisposal Procedure
Solid Waste Collect solid this compound waste in a clearly labeled, sealed container.
Liquid Waste Collect liquid waste containing the compound in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
Contaminated Materials Dispose of contaminated items such as gloves, paper towels, and pipette tips in a designated solid waste container.

All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed waste disposal company.[7] Do not dispose of this chemical down the drain.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment cluster_disposal Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 exp1 Dissolve Compound prep3->exp1 exp2 Conduct Reaction exp1->exp2 post1 Work-up & Quench exp2->post1 post2 Decontaminate post1->post2 disp1 Segregate Waste post1->disp1 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4 disp2 Label Containers disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Logical workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.